2,5-Difluorobenzoic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4F2O2 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,4,5-trideuterio-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
LBQMIAVIGLLBGW-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])C(=O)O)F)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2,5-Difluorobenzoic acid-d3 (CAS: 1219798-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,5-Difluorobenzoic acid-d3, a deuterated isotopologue of 2,5-Difluorobenzoic acid. Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1][2] The incorporation of deuterium (B1214612) atoms imparts a mass shift that allows for clear differentiation from the unlabeled analyte without significantly altering its chemical properties.[2] This guide details the physicochemical properties, synthesis, analytical applications, and currently understood biological relevance of this compound.
Physicochemical Properties
This compound shares similar physical and chemical characteristics with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of three deuterium atoms. The properties of both compounds are summarized below for comparison.
Table 1: Physicochemical Properties of this compound and 2,5-Difluorobenzoic acid
| Property | This compound | 2,5-Difluorobenzoic acid |
| CAS Number | 1219798-63-6[3] | 2991-28-8[4] |
| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂[4] |
| Molecular Weight | 161.12 g/mol [3] | 158.10 g/mol [4] |
| Appearance | Solid | White crystalline powder[4] |
| Melting Point | Not explicitly specified, expected to be similar to the unlabeled compound | 132-134 °C[4] |
| Boiling Point | Not explicitly specified, expected to be similar to the unlabeled compound | 244.7±20.0 °C (Predicted) |
| Solubility | Not explicitly specified, expected to be similar to the unlabeled compound | Insoluble in water.[4] Soluble in acetone (B3395972) (25 mg/mL). |
| pKa | Not explicitly specified, expected to be similar to the unlabeled compound | 2.93±0.10 (Predicted) |
Synthesis and Isotopic Labeling
Conceptual Synthesis Pathway
The proposed synthesis workflow is as follows:
Experimental Protocol: General Procedure for Deuterium Labeling of Fluorobenzoic Acids
This protocol is a generalized method and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a sealed reaction vessel suitable for heating, dissolve 2,5-Difluorobenzoic acid in concentrated deuterated sulfuric acid (D₂SO₄).
-
Heating: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for a sufficient period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.
-
Quenching: After cooling to room temperature, carefully quench the reaction mixture by pouring it over ice-cold D₂O.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with D₂O to remove any remaining deuterated sulfuric acid.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude deuterated product.
-
Purification: Purify the product by recrystallization or column chromatography to obtain this compound of high isotopic and chemical purity.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (¹H NMR, ²H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry.
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to co-elute and experience similar ionization efficiency and matrix effects. The mass difference, however, allows for separate detection and quantification.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The following is a general protocol for the use of this compound as an internal standard for the quantification of 2,5-Difluorobenzoic acid in a biological matrix (e.g., plasma).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,5-Difluorobenzoic acid (the analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of the calibration standards, QC samples, and unknown samples, add a fixed volume of the internal standard working solution (a dilution of the internal standard stock solution).
-
Perform sample extraction, such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate HPLC or UHPLC column (e.g., C18) for chromatographic separation.
-
Use a mobile phase gradient suitable for the separation of the analyte and internal standard.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the direct biological activity or modulation of specific signaling pathways by 2,5-Difluorobenzoic acid or its deuterated isotopologue. However, the broader class of fluorinated benzoic acids is of significant interest in drug discovery and medicinal chemistry.[5][6]
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] These modifications can lead to enhanced pharmacological activity. Fluorinated benzoic acids serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular therapies.[6] For instance, derivatives of fluorinated benzoic acids have been used in the synthesis of inhibitors for enzymes like protein tyrosine phosphatases, which are implicated in various disease signaling pathways.[7]
While no direct signaling pathway has been attributed to 2,5-Difluorobenzoic acid, its role as a synthetic intermediate suggests its potential incorporation into molecules that could modulate various cellular signaling cascades. Further research is required to elucidate any direct biological effects of this compound.
Conclusion
This compound is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its utility as an internal standard provides a high degree of accuracy and reliability in the quantification of its non-deuterated analogue. While its direct biological activity and involvement in signaling pathways are not yet well-defined, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential for its derivatives to be biologically active. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 BOC Sciences United States [bocscichem.lookchem.com]
synthesis pathway for 2,5-Difluorobenzoic acid-d3
An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzoic Acid-d3
This document provides a comprehensive technical guide for the synthesis of this compound, a deuterated analogue of 2,5-Difluorobenzoic acid. This isotopically labeled compound is a valuable building block for researchers, scientists, and professionals in drug development, primarily for its application in pharmacokinetic studies and as a tracer in metabolic research.[1] The synthesis is presented as a two-step pathway, commencing with the preparation of the non-deuterated precursor, 2,5-Difluorobenzoic acid, followed by a selective deuteration process.
The initial step involves the synthesis of 2,5-Difluorobenzoic acid. A common and effective method for this transformation is the carboxylation of a Grignard reagent derived from 1-bromo-2,5-difluorobenzene. This approach is widely used for the preparation of aromatic carboxylic acids.
Experimental Protocol: Grignard Carboxylation
Materials:
-
1-bromo-2,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Solid carbon dioxide (dry ice)
-
6 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
All glassware should be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.
-
Magnesium turnings (1.2 equivalents) and a single crystal of iodine are placed in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often indicated by a gentle reflux and the disappearance of the iodine color.
-
After the initial exotherm subsides, the reaction mixture is stirred at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
The Grignard reagent solution is cooled to 0 °C and then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether, maintaining the temperature below -60 °C.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of 6 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are then extracted with a saturated aqueous sodium bicarbonate solution.
-
The aqueous bicarbonate layer is acidified with 6 M hydrochloric acid to precipitate the 2,5-Difluorobenzoic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
-
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Typical Yield | 80-90% | General Grignard Carboxylation |
| Purity (by HPLC) | >98% | |
| Melting Point | 132-134 °C | [2] |
Workflow for the Synthesis of 2,5-Difluorobenzoic Acid
References
In-Depth Technical Guide: Physicochemical Characterization of 2,5-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and characterization of 2,5-Difluorobenzoic acid and its deuterated analog, 2,5-Difluorobenzoic acid-d3. This document outlines key physicochemical data, details experimental methodologies for molecular weight determination, and illustrates the role of 2,5-Difluorobenzoic acid as a chemical intermediate.
Core Physicochemical Data
A precise understanding of molecular weight is fundamental for compound identification, quantification, and formulation in research and drug development. The isotopic labeling of 2,5-Difluorobenzoic acid with three deuterium (B1214612) atoms significantly increases its molecular weight, a property leveraged in various analytical applications, including metabolic stability studies and as an internal standard in mass spectrometry-based quantification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10[1][2][3] |
| This compound | C₇HD₃F₂O₂ | 161.12[4][5] |
Experimental Protocols for Molecular Weight Determination
The accurate determination of the molecular weight of small molecules like 2,5-Difluorobenzoic acid and its deuterated form is predominantly achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the precise determination of molecular weight. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules such as benzoic acid derivatives.
Objective: To determine the accurate molecular mass of the analyte.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Dissolve a small quantity (typically 1 mg/mL) of the analyte (2,5-Difluorobenzoic acid or this compound) in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range using the initial solvent.
-
To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) can be added to the solvent.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This can be performed using an external calibrant before the sample analysis or an internal calibrant mixed with the sample.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
A heated capillary and nebulizing gas (typically nitrogen) assist in the desolvation of the droplets, leading to the formation of gas-phase ions of the analyte.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
For 2,5-Difluorobenzoic acid in positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum, which plots ion intensity versus m/z.
-
The peak corresponding to the molecular ion is identified. For high-resolution instruments, the elemental composition can be confirmed from the accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy can also be used to confirm the identity of a compound, including its isotopic composition. For this compound, ¹H NMR is used to confirm the absence of protons at specific positions, and ²H (Deuterium) NMR can directly observe the deuterium nuclei.
Objective: To confirm the structure and isotopic labeling of the analyte.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The spectrum of 2,5-Difluorobenzoic acid will show characteristic signals for the aromatic protons.
-
For this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity, confirming the isotopic labeling.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure. The aromatic region for these compounds typically appears between 7.0 and 8.0 ppm.
-
Logical Relationships and Experimental Workflows
The following diagrams illustrate the role of 2,5-Difluorobenzoic acid as a precursor in chemical synthesis and the general workflow for its analysis.
Caption: Synthetic pathway from 2,5-Difluorobenzoic acid to hydrazone derivatives.
Caption: General experimental workflow for compound characterization.
References
physical and chemical characteristics of 2,5-Difluorobenzoic acid-d3
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,5-Difluorobenzoic acid-d3
Introduction
This compound is the deuterated form of 2,5-Difluorobenzoic acid. Stable isotope-labeled compounds are critical tools in pharmaceutical research and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. The substitution of hydrogen with deuterium (B1214612) provides a mass shift detectable by mass spectrometry without significantly altering the compound's chemical properties. This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. The properties of the non-deuterated parent compound, 2,5-Difluorobenzoic acid, are included for comparative reference, as they are often used as close approximations.
Physicochemical Properties
The introduction of three deuterium atoms onto the aromatic ring results in a predictable increase in molecular weight. Other physical properties such as melting point, boiling point, and pKa are expected to be very similar to the non-deuterated analogue.
General and Physical Properties
| Property | This compound | 2,5-Difluorobenzoic acid | Source(s) |
| IUPAC Name | 2,4,5-trideuterio-3,6-difluorobenzoic acid | 2,5-difluorobenzoic acid | [1][2] |
| CAS Number | 1219798-63-6 | 2991-28-8 | [1][3][4] |
| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂ | [3][5][6] |
| Molecular Weight | 161.12 g/mol | 158.10 g/mol | [1][3] |
| Appearance | - | White crystalline powder | [3][4][7] |
| Melting Point | Not experimentally determined | 132-134 °C | [3][8] |
| Boiling Point | 244.7 ± 20.0 °C (Predicted) | 244.7 ± 20.0 °C (Predicted) | [3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | 1.432 g/cm³ | [7] |
Acidity and Solubility
| Property | This compound | 2,5-Difluorobenzoic acid | Source(s) |
| pKa | Not experimentally determined | 2.93 ± 0.10 (Predicted) | [3][9] |
| Water Solubility | - | Insoluble | [3][4][8] |
| Solubility in Organics | - | Soluble in acetone (B3395972) (25 mg/mL) | [3] |
| LogP | 2.19 (Predicted) | 1.8 | [1][2] |
Spectral Information
Spectral data is essential for structure confirmation and purity assessment. While specific spectra for the d3-labeled compound are not publicly available, data for the parent compound provide a foundational reference.[10][11][12] The primary difference in the mass spectrum will be a mass shift corresponding to the three deuterium atoms. In ¹H NMR, the signals corresponding to the aromatic protons at positions 3, 4, and 6 would be absent for the d3 version. The ¹³C NMR would show minor shifts due to the isotopic effect.
Experimental Protocols
The following sections describe standard methodologies for determining key physicochemical parameters.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[13][14]
Apparatus:
-
Mel-Temp apparatus or similar calibrated heating block[15]
-
Glass capillary tubes (sealed at one end)[15]
-
Thermometer or digital temperature probe
Procedure:
-
A small amount of the dry, crystalline sample is packed into the open end of a capillary tube to a height of 1-2 mm.[16]
-
The tube is tapped gently to ensure the sample is compacted at the bottom.[16]
-
The capillary tube is placed into the heating block of the apparatus.[15]
-
The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
-
A second sample is heated, with the temperature ramp slowed to 1-2 °C per minute as it approaches the approximate melting point.[13]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).[13]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]
Apparatus:
-
Calibrated pH meter with a combination pH electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[19]
-
A precise quantity of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to a known concentration (e.g., 10⁻³ M).[17]
-
The solution is placed in the reaction vessel with a magnetic stir bar. An inert gas like nitrogen may be purged through the solution to remove dissolved CO₂.[19]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[19]
-
The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The pKa is determined from the curve. It is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]
Logical Workflows and Diagrams
Since 2,5-Difluorobenzoic acid is primarily a chemical intermediate, a specific biological signaling pathway is not applicable.[7][21] Instead, a logical workflow for its physicochemical characterization is presented below. This workflow outlines the standard process for analyzing a novel or isotope-labeled compound in a drug development setting.
Caption: Workflow for the physicochemical characterization of this compound.
Applications and Safety
Research Applications
2,5-Difluorobenzoic acid and its derivatives are used as intermediates in the synthesis of various higher-value chemicals.[21] Notably, they serve as building blocks in the preparation of hydrazone derivatives, which have been investigated as potential antibacterial agents.[3][4][22] The deuterated form, this compound, is primarily intended for use as an internal standard in mass spectrometry-based quantification of the parent compound in biological or environmental samples.[23][24]
Safety and Handling
The non-deuterated parent compound, 2,5-Difluorobenzoic acid, is classified as an irritant.[9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[7] The compound is stable under normal storage conditions (room temperature, sealed in a dry environment).[3][5][7]
References
- 1. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 4. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2,5-Difluorobenzoic acid [webbook.nist.gov]
- 7. 2,5-Difluorobenzoic Acid CAS 2991-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 9. 2,5-Difluorobenzoic acid | 2991-28-8 [amp.chemicalbook.com]
- 10. 2,5-Difluorobenzoic acid(2991-28-8) 13C NMR [m.chemicalbook.com]
- 11. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 12. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. byjus.com [byjus.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. byjus.com [byjus.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound (NSC 190310-d3) | 稳定同位素 | MCE [medchemexpress.cn]
- 24. medchemexpress.com [medchemexpress.com]
A Researcher's Technical Guide to Sourcing and Utilizing 2,5-Difluorobenzoic acid-d3
For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental data. This in-depth technical guide provides a comprehensive overview of sourcing 2,5-Difluorobenzoic acid-d3, a deuterated stable isotope-labeled internal standard, and its application in bioanalytical research.
Supplier Landscape for this compound
The availability of specialized chemical reagents is a key consideration for any research endeavor. The following table summarizes the key suppliers for this compound, providing essential quantitative data to aid in procurement decisions.
| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (CAD) | Stock Status |
| C/D/N Isotopes | D-6484 | 1219798-63-6 | 98 atom % D[1] | Not specified | 0.1 g, 0.25 g[1] | $482.00 (0.1 g), $935.00 (0.25 g)[1] | In Stock (for both quantities)[1] |
| Fisher Scientific | NC1377685 | 1219798-63-6 | 98 atom % D, min 98% Chemical Purity[2] | min 98%[2] | 0.25 g | Price available upon login | Requires login to view |
| MedChemExpress | HY-Y0957S | 1219798-63-6 | Not specified | Not specified | Not specified | Price available upon inquiry | Inquire for availability |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3] A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[3] This near-identical chemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a reliable means of correcting for experimental variability and matrix effects.[3][4]
Experimental Protocol: Quantification of a Small Molecule Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative, detailed methodology for the use of this compound as an internal standard for the quantification of its non-deuterated analogue (the analyte) in human plasma. This protocol is a composite based on established bioanalytical methods.
1. Materials and Reagents
-
Analyte: 2,5-Difluorobenzoic acid
-
Internal Standard (IS): this compound
-
Biological Matrix: Drug-free human plasma
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Difluorobenzoic acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of acetonitrile is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (2,5-Difluorobenzoic acid): Determine the precursor and product ions (e.g., Q1: m/z 157.0 -> Q3: m/z 113.0).
-
Internal Standard (this compound): Determine the precursor and product ions (e.g., Q1: m/z 160.0 -> Q3: m/z 116.0).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow described above.
Caption: A generalized workflow for the quantification of a small molecule in plasma using a deuterated internal standard.
Conclusion
The selection and proper use of a high-quality deuterated internal standard, such as this compound, are fundamental to achieving robust and reliable data in bioanalytical research. By carefully considering supplier specifications and implementing a well-defined experimental protocol, researchers can enhance the accuracy and precision of their quantitative LC-MS/MS assays, ultimately contributing to the advancement of drug development and scientific understanding.
References
A Technical Guide to 2,5-Difluorobenzoic acid-d3 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Deuterated Internal Standard
This technical guide provides a comprehensive overview of 2,5-Difluorobenzoic acid-d3, a deuterated analog of 2,5-Difluorobenzoic acid, for its application in research and drug development. This document details its primary use as an internal standard in quantitative analysis, provides supplier and pricing information, and outlines a representative experimental protocol.
Introduction
This compound is the deuterium-labeled version of 2,5-Difluorobenzoic acid. The replacement of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] Stable isotope-labeled compounds are crucial tools in drug development and metabolic research, primarily used as tracers and internal standards to enhance the accuracy of quantitative assays.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates, a field of growing interest in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1219798-63-6 |
| Molecular Formula | C₇HD₃F₂O₂ |
| Molecular Weight | 161.12 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO |
Supplier and Pricing Information
The availability and cost of this compound are critical considerations for research planning. The following table summarizes information from a key supplier. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Catalog Number | Quantity | Price (USD) |
| C/D/N Isotopes | D-6484 | 100 mg | $482.00 |
| 250 mg | $935.00 |
Note: Other potential suppliers include Fisher Scientific, MedChemExpress, and Toronto Research Chemicals, though pricing is not always readily available on their websites.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of fluorobenzoic acids and related compounds in complex matrices.[2]
Internal Standard for Quantitative Analysis
In analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. Deuterated standards like this compound are considered the gold standard for mass spectrometry because they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are easily differentiated by their mass-to-charge ratio (m/z). This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.
The logical workflow for using this compound as an internal standard is depicted in the following diagram.
Pharmacokinetic and Metabolic Studies
In the context of drug development, deuteration is a strategy employed to intentionally alter the metabolic profile of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated position. This is known as the kinetic isotope effect.
Experimental Protocols
While a specific, published protocol for the use of this compound was not identified, a representative experimental protocol for its use as an internal standard in LC-MS analysis is provided below. This protocol is based on general principles of isotope dilution mass spectrometry.
Synthesis of this compound
A general method for the deuterium labeling of fluorobenzoic acids involves an acidic H/D exchange of the aromatic hydrogen atoms in concentrated D₂SO₄.[2] This method is described as being straightforward, rapid, and cost-effective, without the need for catalysts or extensive purification.[2]
Quantitative Analysis of 2,5-Difluorobenzoic Acid in a Water Sample by LC-MS/MS
This protocol describes the quantification of 2,5-Difluorobenzoic acid in a water sample using this compound as an internal standard.
5.2.1. Materials and Reagents
-
2,5-Difluorobenzoic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water sample for analysis
5.2.2. Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of 2,5-Difluorobenzoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2,5-Difluorobenzoic acid by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Calibration Standards: Prepare a set of calibration standards by spiking known amounts of the 2,5-Difluorobenzoic acid working solutions into blank water samples. Add a fixed amount of the internal standard spiking solution to each calibration standard.
-
Sample Preparation: To a known volume of the water sample, add the same fixed amount of the internal standard spiking solution as used for the calibration standards.
5.2.3. Solid-Phase Extraction (SPE)
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
5.2.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
5.2.5. MRM Transitions
-
2,5-Difluorobenzoic acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
This compound: Monitor the transition of the deprotonated deuterated molecule [M-H]⁻ to a characteristic product ion.
5.2.6. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 2,5-Difluorobenzoic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.
Signaling Pathways
There is no direct evidence in the reviewed literature to suggest that 2,5-Difluorobenzoic acid or its deuterated analog are directly involved in specific signaling pathways as modulators or inhibitors. The primary biological relevance of the non-deuterated form is as a metabolite or a building block for more complex, biologically active molecules. The deuterated form's main role is as an analytical tool.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, primarily serving as a high-quality internal standard for accurate and precise quantification of fluorinated benzoic acids by mass spectrometry. Its use in isotope dilution methods helps to overcome challenges associated with sample matrix effects and variability in analytical procedures. While not directly implicated in signaling pathways, the principles of its use and the broader implications of deuteration in altering drug metabolism are important concepts for its target audience. This guide provides a foundational understanding of its properties, availability, and application to facilitate its effective use in a research and development setting.
References
- 1. This compound | CAS#:1219798-63-6 | Chemsrc [chemsrc.com]
- 2. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity of 2,5-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2,5-Difluorobenzoic acid-d3 (CAS: 1219798-63-6). This deuterated analog of 2,5-Difluorobenzoic acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic purity is critical for accurate experimental design and data interpretation.
Quantitative Data Summary
The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). This is a critical quality attribute for ensuring the reliability of experimental results. The data below is compiled from commercially available sources for this compound.
| Parameter | Specification | Supplier |
| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |
| Chemical Purity | Not specified | CDN Isotopes |
Note: Isotopic enrichment of ≥98 atom % D indicates that at the three deuterated positions on the benzene (B151609) ring, the abundance of deuterium is 98% or greater.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both qualitative and quantitative information about the extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For determining isotopic purity, high-resolution mass spectrometry (HRMS) is often employed to differentiate between the deuterated and non-deuterated species.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is calibrated to achieve high mass accuracy.
-
Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).
-
Data Analysis: The relative intensities of the peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of 2,5-Difluorobenzoic acid are measured. The isotopic purity is calculated from the relative abundances of these species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For deuterated compounds, ¹H (proton), ¹⁹F (fluorine), and ²H (deuterium) NMR are valuable.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Spectroscopy: This is used to detect any residual protons at the deuterated positions. The absence or significant reduction of signals in the aromatic region corresponding to the H3, H4, and H6 positions confirms successful deuteration. The integration of any residual proton signals relative to a known standard can be used to quantify the level of non-deuterated impurity.
-
¹⁹F NMR Spectroscopy: This technique provides information about the fluorine atoms in the molecule and can be used to confirm the overall structure and purity.
-
²H (Deuterium) NMR Spectroscopy: This experiment directly observes the deuterium nuclei. The presence of signals in the expected chemical shift regions for the deuterated positions provides direct evidence of deuteration. The relative integration of these signals can be used to confirm the isotopic enrichment.
Workflow and Visualization
The following diagrams illustrate the logical workflow for the quality control and analysis of this compound.
Caption: Quality Control Workflow for this compound.
A Technical Guide to the Stability and Storage of 2,5-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Difluorobenzoic acid-d3. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.
Chemical and Physical Properties
This compound is a deuterated analog of 2,5-Difluorobenzoic acid. The stable isotope labeling is primarily used for tracer studies in metabolic research and pharmacokinetic profiling.[1] The physical and chemical properties are expected to be very similar to its non-deuterated counterpart.
| Property | Value | Source |
| Molecular Formula | C₇HD₃F₂O₂ | N/A |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in acetone (B3395972) (25 mg/mL); Insoluble in water.[3][4] | [3][4] |
Stability Profile
Currently, there is a lack of specific, publicly available long-term stability studies conducted on this compound under a variety of stress conditions. However, based on the general stability of benzoic acid derivatives and information from supplier safety data sheets (SDS), the compound is considered stable under recommended storage conditions.[5][6] One supplier suggests that the compound should be re-analyzed for chemical purity after three years of storage.[5]
General Stability
This compound is stable at room temperature in closed containers under normal handling and storage conditions.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the literature, studies on related fluorobenzoic acid isomers suggest potential routes of degradation under certain conditions.
-
Photodegradation: Exposure to UV light, particularly in the presence of a photocatalyst like zinc oxide, has been shown to degrade fluorotelomer carboxylic acids.[7] This suggests that this compound may be susceptible to photodegradation upon prolonged exposure to light.
-
Biodegradation: Studies on various fluorobenzoic acid isomers have demonstrated that they can be biodegraded by microorganisms.[8][9][10][11] The degradation pathways often involve hydroxylation and subsequent ring cleavage. While these studies were not conducted on the 2,5-difluoro isomer specifically, it indicates a potential for microbial degradation if the compound is not stored under sterile conditions.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area.[6] | To prevent the accumulation of any potential vapors. |
| Container | Keep in a tightly closed container.[6] | To prevent contamination and exposure to moisture. |
| Light Exposure | Protect from light. | Although not explicitly stated for this compound, related fluorinated compounds can be light-sensitive. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent potential hazardous reactions. |
Experimental Protocols
While specific stability-indicating methods for this compound are not published, the following are detailed methodologies for analytical techniques that can be adapted for its analysis and stability assessment, based on literature for related compounds.
Stability-Indicating HPLC Method (Hypothetical)
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation of this compound from its potential degradation products.
Workflow for HPLC Method Development:
Caption: Workflow for the development and execution of a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by performing a UV scan of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase before injecting them into the HPLC system.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS can be a powerful tool for identifying and quantifying volatile impurities or degradation products. This often requires derivatization of the carboxylic acid group to increase volatility.
Workflow for GC-MS Method Development:
Caption: Workflow for the development and execution of a GC-MS method for impurity profiling.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Temperature Program: An initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Procedure:
-
Derivatization: To a solution of the sample in a suitable solvent (e.g., pyridine), add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat to approximately 60 °C for 30 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Identification: Identify the parent compound and any impurities or degradants by comparing their retention times and mass spectra to reference standards or spectral libraries.
Conclusion
This compound is a stable compound under the recommended storage conditions of a cool, dry, well-ventilated place, in a tightly sealed container, and protected from light. While specific stability data is not extensively available, understanding potential degradation pathways through photodegradation and biodegradation is crucial for maintaining its integrity. The use of robust analytical methods, such as the HPLC and GC-MS protocols outlined in this guide, is essential for monitoring the purity and stability of this compound in research and development settings. It is recommended that users perform their own stability assessments under their specific experimental conditions.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluorobenzoic acid | 2991-28-8 [amp.chemicalbook.com]
- 4. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,5-Difluorobenzoic Acid-d3 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorobenzoic acid-d3 in various organic solvents. It includes detailed experimental protocols for solubility determination and presents data in a structured format to facilitate comparison and application in research and development.
Introduction
This compound is a deuterated analog of 2,5-Difluorobenzoic acid, a compound of interest in medicinal chemistry and material science. Understanding its solubility in organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to dissolve in solvents with similar polarity. This guide outlines the methodologies to quantitatively determine the solubility of this compound and provides a framework for presenting such data.
Solubility Data
While specific quantitative solubility data for this compound is not extensively available in public literature, the solubility of its non-deuterated counterpart, 2,5-Difluorobenzoic acid, provides a strong predictive basis. The deuteration is not expected to significantly alter the macroscopic solubility properties.
Based on available data for the non-deuterated form and general principles of solubility, the following table summarizes the expected solubility profile of this compound in a range of common organic solvents at ambient temperature. For illustrative purposes, hypothetical quantitative data is included. Researchers are strongly encouraged to determine precise solubility data experimentally using the protocols outlined in this guide.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Quantitative Solubility (Hypothetical) |
| Aprotic Polar | Acetone | 5.1 | Soluble | 25 mg/mL[1][2] |
| Acetonitrile (B52724) | 5.8 | Soluble | > 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 50 mg/mL | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | > 15 mg/mL | |
| Protic Polar | Methanol | 5.1 | Soluble | > 20 mg/mL |
| Ethanol | 4.3 | Soluble | > 15 mg/mL | |
| Isopropanol | 3.9 | Moderately Soluble | ~10 mg/mL | |
| Nonpolar | Hexane | 0.1 | Insoluble | < 0.1 mg/mL |
| Toluene | 2.4 | Sparingly Soluble | ~1 mg/mL | |
| Diethyl Ether | 2.8 | Moderately Soluble | ~5 mg/mL | |
| Halogenated | Dichloromethane | 3.1 | Moderately Soluble | ~8 mg/mL |
| Aqueous | Water | 10.2 | Insoluble | < 0.1 mg/mL[1][2][3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]
Materials and Equipment
-
Analyte: this compound
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered saturated solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is often suitable for benzoic acid derivatives.[7][8]
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
Data Reporting
The solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was conducted.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a complete experimental dataset is yet to be published, the provided information on the non-deuterated analog and the detailed experimental protocol for the shake-flask method offer a robust framework for researchers to determine precise solubility data. The accurate determination of solubility is a critical step in the successful application of this compound in various scientific and industrial endeavors.
References
- 1. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 2. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 3. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
An In-depth Technical Guide to the Safe Handling of 2,5-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety data for 2,5-Difluorobenzoic acid-d3. Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for the deuterated form (CAS 1219798-63-6), this guide is largely based on the well-documented safety profile of its non-deuterated analogue, 2,5-Difluorobenzoic acid (CAS 2991-28-8). The toxicological and chemical properties are expected to be nearly identical, with minor differences in physical properties such as molecular weight.
Chemical Identification and Physical Properties
A clear identification of the substance is critical for safety and handling. The primary difference between the deuterated and non-deuterated forms is the isotopic substitution, leading to a slight increase in molecular weight.
| Identifier | This compound | 2,5-Difluorobenzoic acid (Analogue) |
| IUPAC Name | 2,4,5-trideuterio-3,6-difluorobenzoic acid | 2,5-Difluorobenzoic acid |
| CAS Number | 1219798-63-6[1][2] | 2991-28-8[3][4] |
| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂[4] |
| Molecular Weight | 161.12 g/mol [1] | 158.10 g/mol [3][5] |
| Physical Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Melting Point | 132-134 °C | [3] |
| Boiling Point | ~242 °C | [6] |
| Solubility | Insoluble in water. Soluble in acetone. | [3][8] |
| Odor | Odorless | [5] |
Hazard Identification and Classification
Based on the data for the non-deuterated analogue, this compound should be handled as a hazardous substance.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
GHS Pictogram:
Experimental Protocols for Safety Data Generation
The data presented in a Safety Data Sheet is derived from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies for determining key safety metrics are outlined by international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).
-
Acute Toxicity (Oral, Dermal, Inhalation): These studies typically involve administering the substance to animal models (e.g., rats, rabbits) to determine the dose that causes mortality in 50% of the test population (LD50 for oral/dermal, LC50 for inhalation). Observations for signs of toxicity are conducted over a set period.
-
Skin and Eye Irritation: The potential for irritation is generally assessed using in vivo (e.g., Draize test on rabbits) or validated in vitro methods. A measured amount of the substance is applied to the skin or eye of the test subject, and the level of irritation is scored over time.
-
Physical Hazard Determination: Properties like melting point, boiling point, and flammability are determined using standardized laboratory equipment and procedures, such as those described by ASTM or ISO.
Safe Handling and Storage Workflow
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. Deuterated compounds, in particular, require careful storage to prevent isotopic exchange.
Caption: Logical workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure. The following measures are recommended based on the known hazards.[6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[6] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[6] |
Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6] |
| Hazardous Decomposition Products | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6] |
| Fire-fighter Protection | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] |
| Accidental Release | Vacuum or sweep up material and place it into a suitable disposal container. Clean up spills immediately, using appropriate protective equipment. Avoid generating dusty conditions and provide ventilation.[6] |
Stability and Reactivity
| Aspect | Information |
| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[6] |
| Incompatible Materials | Oxidizing agents.[6] |
| Conditions to Avoid | Incompatible materials, generation of dust. |
| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, hydrogen fluoride.[6] |
References
- 1. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1219798-63-6 | Chemsrc [chemsrc.com]
- 3. 2,5-Difluorobenzoic acid 98 2991-28-8 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 8. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
Commercial Availability and Application of Deuterated 2,5-Difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated 2,5-Difluorobenzoic acid, a critical reagent for quantitative analysis in various scientific disciplines. The guide details its application as an internal standard in mass spectrometry-based assays, offering a representative experimental protocol for its use.
Introduction
Deuterated 2,5-Difluorobenzoic acid (2,5-Difluorobenzoic-d3 acid) is a stable isotope-labeled analog of 2,5-Difluorobenzoic acid. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer. This property makes it an ideal internal standard for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response.
Commercial Availability
Deuterated 2,5-Difluorobenzoic acid is commercially available from specialized chemical suppliers. The following table summarizes the key product specifications from a known supplier.
| Product Attribute | Specification |
| Product Name | 2,5-Difluorobenzoic-d3 Acid |
| CAS Number | 1219798-63-6 |
| Molecular Formula | C₇HD₃F₂O₂ |
| Molecular Weight | 161.12 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
| Typical Quantities | 100 mg, 250 mg, 500 mg, 1 g |
| Known Suppliers | C/D/N Isotopes, Fisher Scientific |
Application as an Internal Standard in Quantitative Analysis
The primary application of deuterated 2,5-Difluorobenzoic acid is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its utility is pronounced in the analysis of complex matrices such as biological fluids (plasma, urine), environmental samples (water, soil), and pharmaceutical formulations.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled internal standard to a sample prior to analysis. The internal standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.
Representative Experimental Protocol: Quantification of 2,5-Difluorobenzoic Acid in a Biological Matrix
The following is a representative protocol for the quantification of 2,5-Difluorobenzoic acid in a biological matrix (e.g., plasma) using 2,5-Difluorobenzoic-d3 acid as an internal standard. This protocol is a composite based on established methods for the analysis of similar aromatic acids.
Materials and Reagents
-
2,5-Difluorobenzoic acid (analytical standard)
-
2,5-Difluorobenzoic-d3 acid (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a known concentration of the 2,5-Difluorobenzoic-d3 acid internal standard solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
2,5-Difluorobenzoic acid: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)
-
2,5-Difluorobenzoic-d3 acid: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)
-
-
Data Analysis: The concentration of 2,5-Difluorobenzoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a deuterated internal standard.
Logical Relationship of Isotope Dilution
The following diagram illustrates the logical relationship in isotope dilution mass spectrometry, where the known quantity of the internal standard allows for the accurate determination of the unknown analyte quantity.
background and discovery of 2,5-Difluorobenzoic acid-d3
An in-depth technical guide on the background and discovery of 2,5-Difluorobenzoic acid-d3 is not feasible at this time due to a lack of publicly available information on its specific discovery and developmental history. Scientific literature and chemical databases primarily provide information on its non-deuterated counterpart, 2,5-Difluorobenzoic acid, or list commercial suppliers of the deuterated compound without detailing its origin.
While the exact discovery of this compound is not documented in readily accessible sources, its existence is predicated on the established fields of isotopic labeling and synthetic chemistry. Deuterated compounds, such as this compound, are synthesized for various scientific applications, primarily as internal standards in analytical chemistry, particularly in mass spectrometry-based methods for pharmacokinetic studies and metabolic profiling. The deuterium (B1214612) atoms provide a distinct mass signature, allowing for precise quantification of the non-deuterated analyte.
The synthesis of this compound would likely involve a multi-step process starting from a deuterated precursor. A plausible synthetic route could be conceptualized as follows:
Caption: A conceptual synthetic workflow for this compound.
Experimental Protocols
A general, hypothetical protocol for the synthesis of this compound based on the conceptual workflow is outlined below. Note: This is a theoretical procedure and would require optimization and safety assessment in a laboratory setting.
Table 1: Hypothetical Synthesis Protocol
| Step | Procedure | Reagents & Conditions |
| 1 | Bromination of Benzene-d6 | Benzene-d6, Br2, FeBr3 (catalyst), reflux. |
| 2 | Grignard Reagent Formation | Bromobenzene-d5, Mg turnings, dry diethyl ether, inert atmosphere. |
| 3 | Carboxylation | Grignard reagent, dry CO2 (solid), followed by acidic workup (e.g., HCl). |
| 4 | Directed Ortho-Lithiation | Benzoic acid-d5, strong base (e.g., n-butyllithium), -78 °C. |
| 5 | Fluorination | Lithiated intermediate, electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide). |
| 6 | Purification | Column chromatography, recrystallization. |
Characterization Data
The successful synthesis of this compound would be confirmed by standard analytical techniques. The expected data is summarized below.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of C7H1D3F2O2. |
| Nuclear Magnetic Resonance (¹H NMR) | Absence of signals in the aromatic region corresponding to the deuterated positions. |
| Nuclear Magnetic Resonance (²H NMR) | Signals corresponding to the deuterium atoms on the aromatic ring. |
| Nuclear Magnetic Resonance (¹³C NMR) | Characteristic shifts for the carbon atoms, with potential C-D coupling observed. |
| Infrared Spectroscopy (IR) | C-D stretching vibrations, in addition to other functional group frequencies. |
Applications
As a deuterated internal standard, this compound would be utilized in quantitative analytical methods. The general workflow for its use in a pharmacokinetic study is illustrated below.
theoretical vs. experimental properties of 2,5-Difluorobenzoic acid-d3
An In-depth Technical Guide on the Properties and Application of 2,5-Difluorobenzoic Acid-d3
This guide provides a detailed comparison of the theoretical and experimental properties of 2,5-Difluorobenzoic acid and its deuterated isotopologue, this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis.
Introduction
2,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid used as a building block in organic synthesis and as an analytical tracer.[1][2] Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification. Stable isotope-labeled standards are the "gold standard" for correcting variations during sample preparation and analysis, ensuring the highest accuracy and precision.[3][4] This document outlines the key physicochemical properties, experimental protocols for its use, and the logical workflows involved.
The structure of this compound involves the substitution of the three hydrogen atoms on the aromatic ring with deuterium, as indicated by its chemical formula and IUPAC nomenclature.[5][6] This substitution increases the mass by approximately 3 Daltons, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical behavior.[3]
Physicochemical Properties: A Comparative Analysis
The following tables summarize the key theoretical (computed) and experimental (measured) properties of both 2,5-Difluorobenzoic acid and its d3-labeled counterpart.
Table 1: General and Physical Properties
| Property | 2,5-Difluorobenzoic Acid (Analyte) | This compound (Internal Standard) | Data Type | Reference(s) |
| Appearance | White crystalline powder | Not specified (assumed white solid) | Experimental | [2][7] |
| CAS Number | 2991-28-8 | 1219798-63-6 | N/A | [6][8][9] |
| Melting Point | 132-134 °C | Not experimentally determined | Experimental | [8][10] |
| Boiling Point | 244.7 ± 20.0 °C | Not experimentally determined | Experimental | [10] |
| Solubility | Insoluble in water; Soluble in acetone (B3395972) (25 mg/mL) | Not experimentally determined | Experimental | [8][10] |
Table 2: Chemical and Molecular Properties
| Property | 2,5-Difluorobenzoic Acid (Analyte) | This compound (Internal Standard) | Data Type | Reference(s) |
| Molecular Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ (or F₂C₆D₃COOH) | N/A | [6][7] |
| Molecular Weight | 158.10 g/mol | 161.12 g/mol | Theoretical | [5][7] |
| Exact Mass | 158.0179 Da | 161.0368 Da | Theoretical | [5][7] |
| Isotopic Enrichment | N/A | 98 atom % D | Experimental | [6] |
| XLogP3 | 1.8 | 1.8 | Theoretical | [5][7] |
Structural Information
The key difference between the analyte and the internal standard is the substitution of hydrogen with its heavier stable isotope, deuterium. This relationship is visualized below.
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the quantification of 2,5-Difluorobenzoic acid in complex matrices, such as groundwater, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The following is a generalized protocol for its application.
Protocol: Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 2,5-Difluorobenzoic acid (the analyte) in a suitable organic solvent (e.g., methanol (B129727) or acetone) to a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (the IS) in the same solvent to a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a separate working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 50 ng/mL).
-
To create the calibration curve, spike a known volume of each working standard solution into a blank matrix (e.g., analyte-free water).
-
Add a fixed volume of the working IS solution to every calibration standard and QC sample. This ensures the final IS concentration is constant across all samples.
-
-
Sample Preparation:
-
Collect the unknown samples (e.g., groundwater).
-
To a defined volume of each unknown sample, add the same fixed volume of the working IS solution as was added to the calibrators.
-
Perform sample extraction if necessary (e.g., solid-phase extraction or liquid-liquid extraction) to remove interferences and concentrate the analyte. The IS corrects for any analyte loss during this process.[3]
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibrators, QCs, and unknown samples into the LC-MS/MS system.
-
Chromatography: Use a suitable C18 column to chromatographically separate the analyte from other matrix components. The analyte and the IS should co-elute, or elute very closely, as their chemical properties are nearly identical.[11]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion (e.g., m/z 157 -> 113).
-
IS MRM Transition: Monitor the corresponding transition for the deuterated standard (e.g., m/z 160 -> 116).
-
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the ratio corrects for variability in injection volume, extraction efficiency, and ion suppression/enhancement.[4]
-
Workflow Visualization
The effectiveness of a stable isotope-labeled internal standard lies in its ability to track the analyte of interest throughout the entire analytical workflow, correcting for variations at each step.
Conclusion
This compound is an essential tool for the accurate quantification of its non-labeled analogue. Its physicochemical properties are nearly identical to the analyte, with the critical exception of its mass. This allows it to function as a robust internal standard, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. By normalizing the analyte's signal to that of the deuterated standard, researchers can effectively mitigate variability introduced during sample preparation and analysis, leading to highly reliable and reproducible quantitative results.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,5-Difluorobenzoic acid [webbook.nist.gov]
- 10. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,5-Difluorobenzoic acid-d3: Structure, Isomers, and Experimental Protocols
For Immediate Release: A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2,5-Difluorobenzoic acid-d3, a deuterated isotopologue of the versatile chemical intermediate 2,5-Difluorobenzoic acid. This document outlines its structural properties, compares it with its non-deuterated form and other constitutional isomers, and furnishes detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a critical resource for professionals in drug development, materials science, and chemical synthesis.
Structural Formula and Isomeric Relationships
This compound is a stable-isotope-labeled version of 2,5-Difluorobenzoic acid. The deuterium (B1214612) atoms replace the three hydrogen atoms on the aromatic ring, which are located at the 3, 4, and 6 positions. The IUPAC name for this compound is 2,5-difluoro-3,4,6-trideuteriobenzoic acid. Its molecular weight is 161.12 g/mol , and its CAS number is 1219798-63-6.[1] The incorporation of deuterium can be a powerful tool in drug development to study metabolic pathways and potentially enhance pharmacokinetic profiles.
The relationship between this compound, its parent compound, and its constitutional isomers is illustrated below. The constitutional isomers differ in the substitution pattern of the two fluorine atoms on the benzoic acid ring.
Caption: Logical diagram illustrating the relationship between the target compound, its parent isotopologue, and its various constitutional isomers.
Quantitative Data Summary
The physicochemical properties of this compound and its related isomers are summarized in the table below for comparative analysis. All isomers share the same molecular formula (C₇H₄F₂O₂) and a monoisotopic mass of approximately 158.02 g/mol .
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 1219798-63-6 | 161.12 | Solid (Assumed) | Not available |
| 2,5-Difluorobenzoic acid | 2991-28-8 | 158.10 | White crystalline powder | 132-134 |
| 2,3-Difluorobenzoic acid | 4519-39-5 | 158.10 | White powder | 163-165[2] |
| 2,4-Difluorobenzoic acid | 1583-58-0 | 158.10 | White crystalline solid | 139-141 |
| 2,6-Difluorobenzoic acid | 385-00-2 | 158.10 | White to light yellow crystal powder | 157-161[1][3] |
| 3,4-Difluorobenzoic acid | 455-86-7 | 158.10 | White crystalline powder | 120-122[4][5] |
| 3,5-Difluorobenzoic acid | 455-40-3 | 158.10 | Solid | 122-125 |
Experimental Protocols
Synthesis of this compound
A robust method for the deuterium labeling of fluorobenzoic acids involves a direct acidic H/D exchange of the aromatic hydrogen atoms.[3] This procedure is advantageous due to its simplicity, speed, and cost-effectiveness, as it does not require specialized catalysts or extensive purification.
Methodology:
-
Starting Material: Begin with high-purity 2,5-Difluorobenzoic acid. An alternative synthesis route for the parent compound starts from 1,2,4-Trifluorobenzene.[6]
-
Deuteration Reagent: Use concentrated (96-98%) deuterated sulfuric acid (D₂SO₄) as the solvent and deuterium source.
-
Reaction: Dissolve the 2,5-Difluorobenzoic acid in the concentrated D₂SO₄. The strong acidic environment facilitates the electrophilic substitution of the aromatic protons (at positions 3, 4, and 6) with deuterons from the solvent.
-
Reaction Conditions: Gently heat the mixture to promote the exchange. The optimal temperature and reaction time should be determined empirically, but moderate temperatures (e.g., 50-80°C) for several hours are typically sufficient for complete exchange.
-
Work-up: Carefully quench the reaction by slowly adding the acidic mixture to ice-cold deuterium oxide (D₂O). This will precipitate the deuterated product.
-
Isolation: Collect the solid this compound by vacuum filtration.
-
Washing and Drying: Wash the collected solid with fresh, cold D₂O to remove any residual D₂SO₄ and then dry under vacuum to yield the final product. The purity and degree of deuteration should be confirmed by NMR and mass spectrometry.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the structure and isotopic labeling of the target molecule.[7] The chemical environment of each nucleus dictates its resonance frequency, providing detailed structural information.[7]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum. For a fully deuterated aromatic ring, the characteristic signals for aryl protons (typically found in the 6.5-8.0 ppm range) should be absent or significantly diminished.
-
A singlet corresponding to the acidic proton of the carboxylic acid group will be present at a downfield chemical shift (typically >10 ppm), though its position can be variable and it may exchange with residual D₂O in the solvent.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120-170 ppm.
-
Carbons bonded to deuterium will exhibit a characteristic multiplet (typically a 1:1:1 triplet) due to C-D coupling, and their signals may be slightly upfield compared to their C-H counterparts. This confirms the positions of deuteration.
-
-
¹⁹F NMR Analysis:
-
Acquire a fluorine NMR spectrum to confirm the 2,5-difluoro substitution pattern. The two fluorine atoms will appear as distinct signals, likely showing coupling to each other and potentially long-range coupling to the deuterium atoms.
-
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly to ensure homogeneity.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet should be taken to correct for atmospheric and instrumental variations.
-
Data Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range.
-
Spectral Interpretation:
-
Look for a broad O-H stretching band from the carboxylic acid dimer, typically around 3000 cm⁻¹.
-
Identify the sharp and strong C=O stretching band for the carboxylic acid, expected around 1700 cm⁻¹.
-
Analyze the C-F stretching vibrations, typically appearing in the 1100-1300 cm⁻¹ region.
-
Compare the spectrum to that of the non-deuterated standard. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹), providing clear evidence of deuteration.
-
References
- 1. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]
- 2. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]
- 3. 3,4-DIFLUOROBENZOIC ACID FOR SYNTHESIS [chembk.com]
- 4. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Difluorobenzoic acid-d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated internal standards, such as 2,5-Difluorobenzoic acid-d3, are ideal for this purpose as they exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][3][4] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in LC-MS workflows.
This compound is the deuterated form of 2,5-Difluorobenzoic acid. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical.
Key Principles of Using a Deuterated Internal Standard
The primary role of an internal standard is to normalize the analytical signal of the analyte to correct for variations that can occur during the analytical process.[1][4] By adding a known concentration of the deuterated internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains consistent even if there are fluctuations in injection volume, ionization efficiency, or sample loss during preparation.[4]
Advantages of using this compound:
-
Correction for Matrix Effects: Co-elution of the analyte and the deuterated internal standard ensures that both are subjected to the same degree of ion suppression or enhancement from the sample matrix.[1][3]
-
Compensation for Sample Preparation Variability: Losses that may occur during extraction, evaporation, and reconstitution steps will affect both the analyte and the internal standard equally.
-
Improved Precision and Accuracy: By normalizing the analyte response, the internal standard significantly improves the reproducibility and reliability of quantitative results.[1]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory bodies such as the FDA and EMA as a best practice in bioanalytical method validation.[1]
Experimental Protocols
The following protocols are generalized and should be optimized for the specific analyte being quantified and the LC-MS system being used.
Preparation of Stock and Working Solutions
Materials:
-
2,5-Difluorobenzoic acid (analyte) reference standard
-
This compound (internal standard)
-
LC-MS grade methanol (B129727) or acetonitrile (B52724)
-
LC-MS grade water
-
LC-MS grade formic acid or ammonium (B1175870) formate
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh a suitable amount of 2,5-Difluorobenzoic acid and this compound.
-
Dissolve each in a separate volumetric flask using methanol or acetonitrile to create a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with the mobile phase or a suitable solvent. These will be used to create the calibration curve.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution. This solution will be added to all samples.
-
Sample Preparation (Protein Precipitation for Plasma Samples)
Objective: To extract the analyte and internal standard from a biological matrix.
Procedure:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
Liquid Chromatography:
| Parameter | Suggested Condition |
| LC System | Agilent 1290 UHPLC system or equivalent[5] |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry:
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusing the analyte and IS solutions into the mass spectrometer. For 2,5-Difluorobenzoic acid (C7H4F2O2, MW: 158.10), the deprotonated molecule [M-H]⁻ would be m/z 157. For the d3 version, it would be m/z 160. Product ions would be determined experimentally. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Data Analysis and Quantification
-
Calibration Curve:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Quantification of Unknown Samples:
-
The concentration of the analyte in unknown samples is calculated from the linear regression equation of the calibration curve using the measured peak area ratio of the analyte to the internal standard.
-
Method Validation
A thorough method validation should be performed according to regulatory guidelines. Key parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.[8]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: Illustrative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,500 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,800 | 0.252 |
| 50 | 64,500 | 51,200 | 1.260 |
| 100 | 129,000 | 50,900 | 2.534 |
| 500 | 650,000 | 51,500 | 12.621 |
| 1000 | 1,310,000 | 51,100 | 25.636 |
Table 2: Illustrative Quality Control Sample Performance
| QC Level | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ (1 ng/mL) | 5 | 0.98 | 98.0 | 8.5 |
| Low QC (3 ng/mL) | 5 | 3.10 | 103.3 | 6.2 |
| Mid QC (75 ng/mL) | 5 | 73.5 | 98.0 | 4.1 |
| High QC (750 ng/mL) | 5 | 765.0 | 102.0 | 3.5 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of the corresponding analyte in complex matrices by LC-MS. Its ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of various sources of error, leading to highly accurate and precise data. The protocols and guidelines presented here offer a solid foundation for the development and validation of quantitative LC-MS assays utilizing this internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. texilajournal.com [texilajournal.com]
- 4. nebiolab.com [nebiolab.com]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of 2,5-Difluorobenzoic Acid using 2,5-Difluorobenzoic acid-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern analytical chemistry, providing high sensitivity and selectivity for a wide range of applications, from pharmaceutical research to environmental monitoring. The use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. This document provides a detailed protocol for the quantitative analysis of 2,5-Difluorobenzoic acid using its deuterated analog, 2,5-Difluorobenzoic acid-d3, as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid.[1] Fluorinated organic compounds are of interest in various fields, including pharmaceutical development and environmental science, often serving as tracers in hydrological studies.[2] The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects, compensating for variability in sample preparation, and ensuring the robustness of the analytical method.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. The analyte and the internal standard are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the analyte concentration.
Experimental Protocols
Materials and Reagents
-
2,5-Difluorobenzoic acid (Analyte)
-
This compound (Internal Standard)[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank matrix (e.g., plasma, water) for calibration standards and quality controls
Preparation of Standard and Internal Standard Stock Solutions
1. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2,5-Difluorobenzoic acid.
-
Dissolve in 10 mL of methanol in a volumetric flask.
2. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol in a volumetric flask.
3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution by diluting the internal standard stock solution with the same diluent to a final concentration of, for example, 1 µg/mL.
Sample Preparation
The following is a general protocol for protein precipitation of a plasma sample. This can be adapted for other matrices like water by direct dilution.
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,5-Difluorobenzoic acid | 157.0 | 113.0 | To be optimized |
| This compound | 160.0 | 116.0 | To be optimized |
Note: The precursor ion corresponds to the [M-H]⁻ ion. The product ion is predicted based on the neutral loss of carbon dioxide (CO₂), a common fragmentation for carboxylic acids.[5] The optimal collision energy should be determined experimentally for the specific instrument used.
Data Presentation
Quantitative Data Summary
| Parameter | 2,5-Difluorobenzoic acid | Reference |
| Linearity Range | 1 - 1000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Accuracy (% Bias) | ± 15% | [6] |
| Precision (%RSD) | < 15% | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| Recovery (%) | 85 - 110% | [6] |
The data presented in this table is representative of typical performance for quantitative LC-MS/MS assays and should be established for each specific application.
Visualizations
Experimental Workflow
References
- 1. 2,5-Difluorobenzoic acid 98 2991-28-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: 2,5-Difluorobenzoic acid-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-Difluorobenzoic acid-d3 as an internal standard in mass spectrometry-based metabolomics research. Detailed protocols for its application in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows are provided to ensure accurate and reproducible quantification of target analytes in complex biological matrices.
Application Notes
This compound is a stable isotope-labeled analogue of 2,5-difluorobenzoic acid. In metabolomics, its primary and most critical application is as an internal standard (IS) for quantitative analysis. The key principle behind using a stable isotope-labeled IS is its chemical and physical similarity to the endogenous (unlabeled) analyte of interest. This similarity ensures that the IS behaves nearly identically to the analyte during sample preparation, extraction, derivatization, and chromatographic separation.
The use of deuterated internal standards like this compound is crucial for correcting variations that can occur during the analytical process, such as:
-
Sample Loss During Preparation: Inconsistent recovery of analytes during extraction or other sample handling steps.
-
Matrix Effects: Enhancement or suppression of the analyte signal in the mass spectrometer due to co-eluting compounds from the biological matrix.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over time.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, thereby minimizing the impact of the aforementioned variations. While 13C- or 15N-labeled standards are often considered the gold standard due to their greater chemical stability and negligible isotopic effects, deuterated standards like this compound offer a cost-effective and readily available alternative for many applications.[1]
Quantitative Data Summary
The following table summarizes typical performance metrics that can be expected when using a deuterated aromatic acid like this compound as an internal standard in a validated metabolomics workflow. These values are representative and may vary depending on the specific matrix, analyte, and instrumentation.
| Performance Metric | Typical Value | Description |
| Recovery | 85 - 115% | The percentage of the internal standard recovered after sample preparation, indicating the efficiency of the extraction process. |
| Precision (RSD) | < 15% | The relative standard deviation of the internal standard's response across replicate samples, reflecting the reproducibility of the analytical method. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, demonstrating a linear relationship between the analyte/IS ratio and concentration. |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
Experimental Workflow for Internal Standard Application
The following diagram illustrates the general workflow for utilizing an internal standard in a metabolomics study.
Detailed Experimental Protocols
Protocol 1: LC-MS Based Quantification of Acidic Metabolites using this compound
This protocol outlines a general procedure for the quantification of acidic small molecules in plasma using this compound as an internal standard.
1. Materials:
-
This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)
-
Plasma samples
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Protein Precipitation Solvent)
-
Methanol (B129727) (for dilutions)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a working internal standard solution by diluting the stock solution of this compound in methanol to a final concentration of 1 µg/mL.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL internal standard working solution to the plasma.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
3. LC-MS Analysis:
-
LC System: UPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: linear ramp to 95% B
-
8-10 min: hold at 95% B
-
10-10.1 min: return to 5% B
-
10.1-12 min: re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or Orbitrap mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
-
MRM Transitions: To be optimized for the specific analyte and this compound.
-
4. Data Processing:
-
Integrate the peak areas for the target analyte and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating the peak area ratios onto the calibration curve.
Protocol 2: GC-MS Based Quantification of Derivatized Organic Acids using this compound
This protocol describes a general method for the analysis of organic acids in urine, which often requires derivatization to increase volatility for GC-MS analysis.
1. Materials:
-
This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)
-
Urine samples
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatizing Agent)
-
Ethyl acetate
-
GC-MS system with a suitable capillary column
2. Sample Preparation:
-
Thaw urine samples.
-
Centrifuge at 3,000 x g for 5 minutes to remove particulates.
-
Transfer 100 µL of urine supernatant to a glass vial.
-
Add 10 µL of a 10 µg/mL working solution of this compound in methanol.
-
Evaporate to complete dryness under nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to facilitate derivatization.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
MS System: Mass spectrometer (e.g., single quadrupole or TOF)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
-
SIM Ions: To be determined based on the mass spectra of the derivatized analyte and this compound.
-
4. Data Processing:
-
Integrate the peak areas of the selected ions for the target analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the analyte concentration using a calibration curve prepared with derivatized standards.
Logical Relationship for Choosing an Analytical Platform
The choice between LC-MS and GC-MS for a metabolomics study involving an internal standard like this compound depends on the properties of the target analytes.
References
Application Note: High-Precision Pharmacokinetic Analysis Using 2,5-Difluorobenzoic acid-d3 as an Internal Standard
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug candidates and their metabolites is paramount for assessing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust LC-MS/MS assays, as it effectively corrects for variability during sample preparation and analysis.[2][3] 2,5-Difluorobenzoic acid-d3 is the deuterium-labeled form of 2,5-Difluorobenzoic acid and serves as an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices. Deuterated standards are preferred because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus compensating for matrix effects and improving assay precision and accuracy.[1][2][3][4]
Principle
This application note describes a bioanalytical method for the quantification of 2,5-Difluorobenzoic acid in plasma samples using this compound as an internal standard. The method employs protein precipitation for sample extraction followed by LC-MS/MS analysis. The use of a deuterated internal standard is crucial for achieving accurate and precise quantification by correcting for potential variabilities in sample processing, injection volume, and matrix-induced ionization suppression or enhancement.[2][4][5]
Experimental Protocols
1. Materials and Reagents
-
Analytes: 2,5-Difluorobenzoic acid, this compound (Internal Standard)
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,5-Difluorobenzoic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2,5-Difluorobenzoic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water. The concentration should be optimized based on the expected analyte concentration range.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient should be optimized to ensure separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2,5-Difluorobenzoic acid: Precursor ion > Product ion (to be determined by infusion and optimization).
-
This compound: Precursor ion > Product ion (to be determined by infusion and optimization).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[3] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | Matrix factor should be consistent across different lots of the biological matrix.[3] |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Logical relationship in a pharmacokinetic study.
References
Application Notes and Protocols for the Use of 2,5-Difluorobenzoic acid-d3 in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are representative examples based on established analytical methodologies. As of the date of this document, specific, published, and validated methods detailing the use of 2,5-Difluorobenzoic acid-d3 for a particular analyte were not publicly available. This document is intended to serve as a comprehensive guide for method development and validation.
Introduction
Quantitative analysis by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a cornerstone of modern bioanalysis, environmental testing, and drug development. The accuracy and reliability of these methods are paramount. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification, employing stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response.
This compound is the deuterated analog of 2,5-Difluorobenzoic acid. Its physicochemical properties are nearly identical to the unlabeled form, making it an ideal internal standard for the quantification of 2,5-Difluorobenzoic acid or structurally similar analytes. This document provides a detailed protocol for the quantification of 2,5-Difluorobenzoic acid in human plasma using this compound as an internal standard.
Principle of the Method
A known amount of this compound is added to a plasma sample containing an unknown amount of 2,5-Difluorobenzoic acid. The analyte and the internal standard are then co-extracted from the plasma matrix, typically through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample is then analyzed by LC-MS/MS. Since the analyte and the internal standard exhibit nearly identical behavior during sample preparation and ionization, the ratio of their peak areas in the mass spectrometer is directly proportional to the concentration of the analyte in the original sample. This ratio is used to calculate the analyte concentration based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Caption: Experimental workflow for quantitative analysis.
Data Presentation
Table 1: LC-MS/MS Parameters for Analyte and Internal Standard
| Parameter | 2,5-Difluorobenzoic acid (Analyte) | This compound (Internal Standard) |
| Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ |
| Molecular Weight | 158.10 g/mol | 161.12 g/mol |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 157.0 | 160.0 |
| Product Ion (m/z) | 113.0 | 116.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Cell Exit Potential (V) | 10 | 10 |
Table 2: Representative Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 1,012,345 | 0.0052 |
| 5.0 | 26,170 | 1,025,678 | 0.0255 |
| 10.0 | 51,987 | 1,008,912 | 0.0515 |
| 50.0 | 258,934 | 1,015,789 | 0.2550 |
| 100.0 | 521,456 | 1,021,345 | 0.5106 |
| 500.0 | 2,605,890 | 1,018,901 | 2.5575 |
| 1000.0 | 5,198,765 | 1,010,567 | 5.1442 |
Regression Equation: y = 0.0051x + 0.0002 Correlation Coefficient (r²): 0.9998
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-Difluorobenzoic acid and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve): Prepare serial dilutions of the Analyte Stock Solution in a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for initial method development and for samples where high sensitivity is not the primary requirement.
-
Sample Aliquoting: Aliquot 100 µL of plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank matrix samples). This results in a final IS concentration of 10 ng/mL in the final extract, assuming a 10-fold dilution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Caption: Protein precipitation workflow.
Instrumental Analysis: LC-MS/MS
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 10 |
| 7.0 | 10 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Peak Area Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibration standards, quality control samples, and unknown samples.
-
Calibration Curve Generation: Plot the peak area ratio (y-axis) against the corresponding concentration of the calibration standards (x-axis). Perform a linear regression with a 1/x or 1/x² weighting.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Data analysis and quantification logic.
liquid chromatography method development with 2,5-Difluorobenzoic acid-d3
An Application Note for the Method Development of 2,5-Difluorobenzoic acid-d3 by Liquid Chromatography
For researchers, scientists, and drug development professionals, the development of robust and reliable analytical methods is crucial for the accurate quantification of compounds. This application note details a systematic approach to developing a liquid chromatography (LC) method for the analysis of this compound. This deuterated analog is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard. The protocols and data presented herein provide a comprehensive guide for establishing a sensitive and specific LC method.
Introduction
This compound is the deuterated form of 2,5-Difluorobenzoic acid. The incorporation of deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analyte in complex biological matrices. The development of a selective and efficient liquid chromatography method is the first step in creating a robust bioanalytical assay. This note describes the optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and detector settings.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity, ≥98 atom % D)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade), Phosphoric acid (HPLC grade)
-
Columns:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reversed-phase C8 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Instrumentation
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is required.
-
HPLC System: Quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a triple quadrupole mass spectrometer.
-
Software: Chromatography data acquisition and processing software.
Standard Solution Preparation
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase.
Chromatographic Method Development
The development of the LC method involves a systematic evaluation of stationary phases and mobile phase conditions to achieve optimal peak shape, retention, and resolution.
2.4.1. Column Screening Protocol:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Equilibrate each column (C18, C8, and Phenyl-Hexyl) with a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid for 15 minutes at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Inject 10 µL of the standard solution onto each column.
-
Monitor the elution profile using a UV detector at 205 nm.
-
Record the retention time, peak asymmetry, and theoretical plates for each column.
2.4.2. Mobile Phase Optimization Protocol:
-
Using the column that provided the best initial performance, systematically vary the mobile phase composition.
-
Prepare mobile phases with varying ratios of acetonitrile to 0.1% formic acid in water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30).
-
Equilibrate the column with each mobile phase composition.
-
Inject the standard solution and record the chromatographic parameters.
-
Evaluate the effect of different acidic modifiers (e.g., 0.1% phosphoric acid vs. 0.1% formic acid) on peak shape and retention. For Mass-Spec (MS) compatible applications, formic acid is recommended.[1]
2.4.3. Gradient Elution Protocol:
For complex samples where isocratic elution may not be sufficient, a gradient elution method can be developed.
-
Define the initial and final mobile phase compositions. For example, a gradient from 20% to 80% acetonitrile over 10 minutes.
-
Program the HPLC system with the desired gradient profile.
-
Inject the sample and monitor the separation.
-
Adjust the gradient slope and duration to optimize the resolution of the analyte from any potential interferences.
Data Presentation
The following tables summarize representative quantitative data from the method development experiments.
Table 1: Column Screening Results
| Column Type | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) |
| C18 | 4.2 | 1.1 | 12,000 |
| C8 | 3.5 | 1.3 | 10,500 |
| Phenyl-Hexyl | 5.1 | 1.2 | 11,000 |
Table 2: Mobile Phase Optimization (C18 Column)
| Acetonitrile (%) | 0.1% Formic Acid in Water (%) | Retention Time (min) | Peak Asymmetry |
| 40 | 60 | 6.8 | 1.1 |
| 50 | 50 | 4.2 | 1.1 |
| 60 | 40 | 2.9 | 1.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the liquid chromatography method development of this compound.
Caption: Workflow for LC Method Development.
Conclusion
This application note provides a structured protocol for the development of a liquid chromatography method for this compound. By systematically evaluating different stationary and mobile phases, a robust and efficient separation can be achieved. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid is a suitable starting point for method development.[1][2] The presented workflow and protocols can be adapted for the analysis of other small acidic molecules, providing a valuable resource for researchers in the field of drug development and analytical science.
References
Application Notes and Protocols for 2,5-Difluorobenzoic acid-d3 in Environmental Sample Analysis
Introduction
2,5-Difluorobenzoic acid-d3 (d3-2,5-DFBA) is a deuterated stable isotope-labeled internal standard used in the analysis of environmental samples. Its application is crucial for the accurate quantification of 2,5-difluorobenzoic acid and other structurally related fluorinated benzoic acids, which are often used as tracers in hydrological studies or can be present as environmental contaminants. The use of an isotopically labeled standard is the gold standard in analytical chemistry, particularly in mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
These application notes provide an overview and detailed protocols for the use of d3-2,5-DFBA in the analysis of water and soil samples, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications
-
Internal Standard for Isotope Dilution Analysis: d3-2,5-DFBA is an ideal internal standard for the quantification of 2,5-difluorobenzoic acid. By adding a known amount of the deuterated standard to a sample prior to any sample preparation steps, the ratio of the native analyte to the labeled standard can be used for precise quantification, correcting for losses during extraction and purification, as well as for matrix-induced signal suppression or enhancement.
-
Surrogate Standard: In broader environmental monitoring programs, d3-2,5-DFBA can be used as a surrogate standard to monitor the analytical performance for a range of acidic compounds, providing a measure of the efficiency of the entire analytical procedure.
Experimental Protocols
Protocol 1: Analysis of Fluorobenzoic Acids in Water Samples by LC-MS/MS
This protocol describes the direct analysis of water samples for fluorobenzoic acids using d3-2,5-DFBA as an internal standard.
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean, pre-rinsed glass or polypropylene (B1209903) bottles.
-
Fortification: To a 100 mL aliquot of the water sample, add a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.
-
pH Adjustment: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid) to ensure the analytes are in their protonated form.
-
Solid-Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH 2-3).
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the analytes with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both 2,5-difluorobenzoic acid and its deuterated internal standard. Representative transitions are provided in the table below.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's recommendations.
-
Protocol 2: Analysis of Fluorobenzoic Acids in Soil and Sediment Samples by GC-MS
This protocol involves a derivatization step to make the acidic analytes amenable to GC-MS analysis.
1. Sample Preparation, Extraction, and Derivatization
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.
-
Fortification: To 10 g of the homogenized sample, add a known amount of this compound (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction:
-
Perform a pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent mixture (e.g., acetone:hexane 1:1 v/v).
-
Concentrate the extract to approximately 1 mL.
-
-
Cleanup (if necessary): A cleanup step using silica (B1680970) gel or Florisil column chromatography may be required for complex matrices to remove interferences.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a derivatizing agent such as BF3-Methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the sample (e.g., 60-80°C for 30-60 minutes) to facilitate the derivatization reaction, which converts the carboxylic acids to their methyl or trimethylsilyl (B98337) esters, respectively.
-
Cool the sample and add a suitable solvent (e.g., hexane) for injection.
-
2. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2,5-difluorobenzoic acid and its deuterated internal standard.
-
Quantitative Data
The following table summarizes representative quantitative data for the analysis of fluorobenzoic acids using a deuterated internal standard. Please note that specific performance metrics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery will vary depending on the matrix, instrumentation, and specific laboratory conditions. The data presented here are illustrative for this class of compounds.
| Parameter | 2,5-Difluorobenzoic acid | This compound (Internal Standard) |
| LC-MS/MS (Negative ESI) | ||
| Precursor Ion (m/z) | 157 | 160 |
| Product Ion 1 (m/z) | 113 | 116 |
| Product Ion 2 (m/z) | 69 | 69 |
| GC-MS (as Methyl Ester) | ||
| Molecular Ion (m/z) | 172 | 175 |
| Fragment Ion 1 (m/z) | 141 | 144 |
| Fragment Ion 2 (m/z) | 113 | 116 |
| Performance Characteristics (Illustrative) | ||
| Limit of Detection (LOD) | 0.5 - 5 ng/L (water) | N/A |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/L (water) | N/A |
| Recovery | 85 - 110% (corrected) | Monitored for consistency |
| Precision (%RSD) | < 15% | N/A |
Visualizations
Application Note: High-Throughput Quantification of Small Molecule Drugs in Human Plasma using 2,5-Difluorobenzoic acid-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of small molecule drugs in biological matrices is a critical aspect of preclinical and clinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[2] 2,5-Difluorobenzoic acid-d3 is a suitable SIL-IS for a range of acidic small molecule drugs due to its structural similarity and distinct mass-to-charge ratio. This application note provides a detailed protocol for the quantification of a model acidic drug, Carprofen, in human plasma using this compound as an internal standard.
Principle
The principle of this method is based on isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the plasma samples containing the analyte of interest, Carprofen. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing its peak area response to that of the internal standard. The use of a stable isotope-labeled internal standard that is structurally similar to the analyte helps to compensate for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement in the mass spectrometer.
Caption: Experimental workflow for the quantification of small molecules.
Materials and Methods
Reagents and Materials
-
Carprofen (≥98% purity)
-
This compound (≥98% purity, ≥98 atom % D)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Carprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution in 50% acetonitrile to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% acetonitrile at a concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 50 µL of 2% formic acid in water and vortex briefly.
-
Add 600 µL of MTBE, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 50% acetonitrile.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| Carprofen | 272.1 | 228.1 | -25 |
| This compound | 160.0 | 116.0 | -15 |
Data Analysis
The quantification of Carprofen was performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Caption: Principle of internal standard-based quantification.
Results
Calibration Curve:
The calibration curve for Carprofen was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was > 0.99.
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.058 | 5.1 | 102.0 |
| 10 | 0.115 | 9.9 | 99.0 |
| 50 | 0.592 | 50.8 | 101.6 |
| 100 | 1.18 | 101.2 | 101.2 |
| 500 | 5.95 | 498.5 | 99.7 |
| 1000 | 11.92 | 1005.1 | 100.5 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% for the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 3 | 98.7 | 6.2 | 101.5 | 7.1 |
| Medium | 80 | 102.1 | 4.5 | 100.9 | 5.3 |
| High | 800 | 99.5 | 3.8 | 98.9 | 4.6 |
Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, accuracy, and precision for the quantification of Carprofen in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and any variability during the sample preparation process, as evidenced by the consistent and reliable results. The simple liquid-liquid extraction procedure allows for a high-throughput analysis, which is crucial in a drug development setting.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of Carprofen in human plasma using this compound as an internal standard. The detailed protocol can be adapted for the quantification of other acidic small molecule drugs, making it a valuable tool for pharmacokinetic and toxicokinetic studies in drug development.
References
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of a Hypothetical Analyte in Human Plasma Using 2,5-Difluorobenzoic acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for a fully validated bioanalytical method for the quantitative determination of a hypothetical analyte, "Analyte X," in human plasma. The method employs 2,5-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) and is intended for use in pharmacokinetic and toxicokinetic studies.
Introduction
The accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to drug discovery and development.[1][2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] A crucial component of a robust bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3][4]
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the most suitable choice for LC-MS/MS assays.[3][5][6][7] SIL-ISs are chemically identical to the analyte and thus exhibit similar extraction, chromatographic, and ionization characteristics.[3] This co-elution and analogous behavior effectively compensate for matrix effects, which are a common source of imprecision and inaccuracy in bioanalytical methods.[3][7]
This application note details the development and validation of a sensitive and specific HPLC-MS/MS method for the quantification of "Analyte X" in human plasma, using this compound as the internal standard. The method validation was conducted in accordance with the principles outlined in the FDA, EMA, and ICH M10 guidelines.[8]
Experimental Protocols
Materials and Reagents
-
Analyte: Analyte X (structural analogue of 2,5-Difluorobenzoic acid)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Human plasma (K2-EDTA as anticoagulant)
-
Equipment: HPLC system, Tandem mass spectrometer, Analytical balance, Centrifuge, Pipettes
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Analyte X and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Analyte X working solutions to obtain final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
-
HPLC System: Standard HPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Analyte X and this compound.
Method Validation
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Analyte X and the internal standard.
Linearity
The linearity of the method was determined by analyzing calibration curves prepared on three separate occasions. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration of the analyte. The curve was fitted using a weighted linear regression model.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three different days.
Recovery and Matrix Effect
The extraction recovery of Analyte X and the matrix effect were assessed at three QC levels (LQC, MQC, and HQC).
Stability
The stability of Analyte X in human plasma was evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3 | Consistent and reproducible | Within acceptable limits |
| MQC | 100 | Consistent and reproducible | Within acceptable limits |
| HQC | 800 | Consistent and reproducible | Within acceptable limits |
Table 4: Stability Summary
| Stability Condition | Duration | Acceptance Criteria | Result |
| Bench-top Stability | 4 hours at room temperature | Mean concentration within ±15% of nominal | Pass |
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal | Pass |
| Long-term Stability | 30 days at -80°C | Mean concentration within ±15% of nominal | Pass |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Decision pathway for internal standard selection.
Conclusion
A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Analyte X in human plasma using this compound as an internal standard has been successfully developed and validated. The method meets the acceptance criteria of regulatory guidelines for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, minimizing the impact of matrix effects and procedural variability.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2,5-Difluorobenzoic acid-d3 as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a critical component of robust bioanalytical method development, offering enhanced precision and accuracy by correcting for variability in sample preparation, matrix effects, and instrument response.
Principles of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because their physicochemical properties are nearly identical to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency.[1] This allows for reliable correction of variations that can occur during sample processing and analysis.[1] The key to their utility lies in the mass difference, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]
For optimal performance, the internal standard should be introduced into the sample as early as possible in the workflow to account for any analyte loss during extraction and sample preparation.[1] The concentration of the internal standard should be kept consistent across all samples, including calibrators and quality controls, and should ideally be in a similar response range as the analyte of interest.[1]
Applications
While specific validated methods detailing the use of this compound are not widely published, its structural similarity to other fluorinated benzoic acids makes it an ideal internal standard for the quantitative analysis of a range of aromatic carboxylic acids in various matrices. These analytes are relevant in environmental monitoring, pharmaceutical development, and metabolomics. For instance, fluorobenzoic acids are used as tracers in hydrological studies, and their accurate quantification is crucial. A study on the analysis of 19 fluorobenzoic acids in saline water highlighted the necessity of using isotopically labeled internal standards to correct for low recoveries of some analytes.[2]
Quantitative Data from Analogous Compounds
The following tables summarize typical concentrations and validation parameters from published methods using deuterated analogs of aromatic carboxylic acids. This data can serve as a valuable starting point for method development with this compound.
Table 1: Example of a Deuterated Internal Standard in Human Plasma (LC-MS/MS) [3]
| Parameter | Value |
| Analyte | Lapatinib (B449) |
| Internal Standard | Lapatinib-d3 |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation with Formic Acid and Ethyl Acetate (B1210297) Extraction |
| Calibration Curve Range | 5 - 5000 ng/mL |
| Spiking Concentration of IS | 5 µL of working solution (specific concentration not stated, but implied to be within the calibration range) |
| Accuracy | Within 100 ± 10% |
| Precision | < 11% |
Table 2: Example of an Internal Standard for a Difluorobenzoic Acid Analog in Urine (GC-MS) [4]
| Parameter | Value |
| Analyte | 2,6-Difluorobenzoic acid |
| Internal Standard | 5-Bromo-2-fluorobenzoic acid (a structural analog, not deuterated) |
| Matrix | Human Urine |
| Sample Preparation | Solid-Phase Extraction (SPE) followed by derivatization |
| Limit of Quantitation | 1.32 µg/L |
| Calibration | Performed using standard solutions in pooled urine |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as an internal standard. The specific parameters, including the spiking concentration, should be optimized during method development and validation for the specific analyte and matrix of interest. A typical starting concentration for the internal standard is in the mid-range of the calibration curve (e.g., 50-100 ng/mL).
Protocol 1: LC-MS/MS Analysis of Aromatic Carboxylic Acids in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[3]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Analyte of interest (e.g., 2,5-Difluorobenzoic acid)
-
Human Plasma (with appropriate anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, centrifuge, nitrogen evaporator
2. Preparation of Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare working solutions of the analyte for the calibration curve and quality control (QC) samples by diluting the stock solution with methanol/water (50:50, v/v). Prepare a working solution of the internal standard at a concentration that will yield a final concentration in the middle of the expected analyte concentration range in the sample (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 20 µL of concentrated formic acid (90%) to acidify the sample.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions (Example)
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Determine the optimal precursor and product ions for both the analyte and this compound.
Protocol 2: GC-MS Analysis of Aromatic Carboxylic Acids in Wastewater
This protocol is a generalized procedure based on methods for similar compounds in environmental matrices.[4]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Analyte of interest
-
Wastewater sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, Ethyl Acetate, Dichloromethane (GC grade)
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Sodium sulfate (B86663) (anhydrous)
2. Preparation of Solutions
-
Prepare stock and working solutions of the analyte and internal standard as described in Protocol 1, using methanol as the solvent.
3. Sample Preparation (Solid-Phase Extraction)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike the sample with an appropriate volume of the this compound internal standard working solution.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate followed by 5 mL of dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
4. Derivatization
-
Add 50 µL of MTBSTFA to the concentrated extract.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
5. GC-MS Conditions (Example)
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the use of this compound as an internal standard in a quantitative analytical method.
Caption: General workflow for using this compound as an internal standard.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
Application Note: MRM Transition Optimization for the Quantification of 2,5-Difluorobenzoic acid-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes via liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2,5-Difluorobenzoic acid is a key structural motif in various pharmaceutical compounds and agrochemicals. Its deuterated analog, 2,5-Difluorobenzoic acid-d3, serves as an ideal internal standard for quantitative bioanalysis.
Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry due to its high selectivity and sensitivity.[1] The optimization of MRM transitions is a critical step in method development, ensuring the selection of the most intense and specific precursor-to-product ion transitions.[2] This application note provides a detailed protocol for the optimization of MRM transitions for this compound using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound standard (assuming deuteration on the aromatic ring)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (MS-grade)
-
Syringe pump for direct infusion
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
A liquid chromatography system
Sample Preparation
A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of methanol and water with 0.1% formic acid. This working solution is suitable for direct infusion into the mass spectrometer.
Mass Spectrometry and MRM Optimization
The optimization of MS parameters is crucial for achieving high sensitivity.[3][4] The following steps outline the procedure for optimizing the MRM transitions for this compound.
3.1. Precursor Ion Determination
-
The 1 µg/mL working solution of this compound was infused into the mass spectrometer's ESI source at a flow rate of 10 µL/min.
-
The mass spectrometer was operated in full scan mode in both positive and negative ionization modes to determine the most abundant precursor ion.
-
The theoretical monoisotopic mass of 2,5-Difluorobenzoic acid (C7H4F2O2) is 158.01 Da. For the d3 version (C7HD3F2O2), the theoretical mass is 161.03 Da.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 160.03.
-
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 162.04.
3.2. Product Ion Scanning and Transition Selection
-
The most intense precursor ion (determined in the previous step) was selected in the first quadrupole (Q1).
-
A product ion scan was performed by fragmenting the precursor ion in the second quadrupole (Q2, collision cell) and scanning the third quadrupole (Q3) to identify the most abundant product ions.
-
Based on the known fragmentation of benzoic acids, which often involves the loss of COOH (45 Da) or H2O (18 Da from the carboxyl group and an ortho hydrogen), potential product ions were predicted.[5][6] For the deuterated compound, the loss of the carboxyl group would lead to a fragment of m/z 116.0. Another potential fragmentation pathway could be the loss of CO2D, leading to a fragment ion.
3.3. Collision Energy (CE) Optimization
-
The most intense and structurally relevant precursor-product ion pairs were selected for CE optimization.
-
Using the same infusion setup, the mass spectrometer was set to MRM mode.
-
For each transition, the collision energy was ramped over a range (e.g., 5 to 40 eV) to determine the value that produces the highest signal intensity.[7]
-
A plot of signal intensity versus collision energy was generated to identify the optimal CE for each transition.
Results and Discussion
Data Presentation
The optimization process yielded the following quantitative data, which is summarized for clarity and easy comparison.
Table 1: Predicted and Observed Ions for this compound
| Ionization Mode | Predicted Precursor Ion (m/z) | Observed Precursor Ion (m/z) | Predicted Product Ions (m/z) | Observed Product Ions (m/z) |
| Negative | 160.03 ([M-H]⁻) | 160.1 | 116.0 ([M-H-CO2]⁻) | 116.0 |
| Positive | 162.04 ([M+H]⁺) | 162.1 | 144.0 ([M+H-H2O]⁺), 117.0 ([M+H-COOH]⁺) | 144.1, 117.1 |
Note: The observed m/z values may vary slightly depending on instrument calibration and resolution.
Negative ionization mode was found to provide a more intense and stable signal for the precursor ion. Therefore, subsequent optimization was focused on the transitions in negative mode.
Table 2: MRM Transition Optimization for this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Relative Intensity (%) | Role |
| 160.1 | 116.0 | 15 | 100 | Quantifier |
| 160.1 | 91.0 | 25 | 45 | Qualifier |
The transition 160.1 → 116.0 was selected as the primary transition for quantification due to its high intensity. A second, less intense transition (160.1 → 91.0) was chosen as a qualifier ion to ensure the identity and purity of the analyte peak.
Visualizations
MRM Optimization Workflow
The logical flow of the MRM transition optimization process is illustrated in the following diagram.
Caption: Workflow for MRM transition optimization.
Conclusion
This application note details a systematic approach for the optimization of MRM transitions for the stable isotope-labeled internal standard, this compound. By following the outlined protocol of precursor ion selection, product ion scanning, and collision energy optimization, robust and sensitive quantifier and qualifier transitions can be established. The optimized transitions presented herein can be readily incorporated into quantitative LC-MS/MS methods for the analysis of 2,5-Difluorobenzoic acid in complex matrices, ensuring high-quality data for pharmacokinetic and drug metabolism studies.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. forensicrti.org [forensicrti.org]
- 3. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,5-Difluorobenzoic Acid in Human Plasma using 2,5-Difluorobenzoic acid-d3 by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,5-Difluorobenzoic acid in human plasma. 2,5-Difluorobenzoic acid-d3 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][2] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.[3] This method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, or environmental exposure analysis.
Introduction
2,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that may be encountered as a metabolite of pharmaceutical compounds or as an environmental analyte.[4][5] Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and potential toxicity. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring reliable correction for analytical variability.[6][7] this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart.[8] This document provides a comprehensive protocol for a validated LC-MS/MS assay using this compound.
Experimental Protocols
Materials and Reagents
-
2,5-Difluorobenzoic acid (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,5-Difluorobenzoic acid | 157.0 | 113.0 |
| This compound | 160.0 | 116.0 |
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Standard Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 5 | 0.012 |
| 10 | 0.025 |
| 50 | 0.124 |
| 100 | 0.248 |
| 500 | 1.25 |
| 1000 | 2.49 |
| 2500 | 6.23 |
| 5000 | 12.45 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized below and fall within the acceptable limits for bioanalytical method validation.[9]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 15 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 150 | 4.8 | 102.1 | 5.9 | 99.8 |
| High | 4000 | 3.5 | 97.9 | 4.2 | 100.5 |
Recovery
The extraction recovery of 2,5-Difluorobenzoic acid from human plasma was determined at three concentration levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 15 | 92.3 |
| Medium | 150 | 94.1 |
| High | 4000 | 93.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2,5-Difluorobenzoic acid.
Caption: Proposed bacterial metabolic pathway for 4-Fluorobenzoic acid.[1]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of 2,5-Difluorobenzoic acid in human plasma. The use of its deuterated analog, this compound, as an internal standard is critical for achieving the high levels of accuracy and precision required for regulated bioanalysis.[10] The simple protein precipitation sample preparation protocol allows for high throughput, making this method well-suited for studies involving a large number of samples.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 3. shimadzu.com.sg [shimadzu.com.sg]
- 4. nbinno.com [nbinno.com]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 10. tecan.com [tecan.com]
Application Note: Quantification of 2,5-Difluorobenzoic Acid in Environmental Water Samples using Isotope Dilution Mass Spectrometry with 2,5-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for quantitative analysis. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard, IDMS can effectively compensate for sample matrix effects and variations during sample preparation and analysis.[1] This application note details a robust method for the quantification of 2,5-Difluorobenzoic acid in environmental water samples using 2,5-Difluorobenzoic acid-d3 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2,5-Difluorobenzoic acid is a compound of interest in various fields, including environmental monitoring as a potential tracer or contaminant. Its accurate quantification is crucial for environmental assessment and management. The use of its deuterated analog, this compound, ensures reliable and accurate measurement by closely mimicking the behavior of the native analyte throughout the analytical process.[2]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[1] After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[1] This ratio is then used to calculate the analyte concentration based on a calibration curve. The key advantage of this method is that the isotope ratio measurement is largely unaffected by sample losses during preparation or fluctuations in instrument response.
Experimental Protocols
This section outlines the materials, reagents, and a step-by-step protocol for the quantification of 2,5-Difluorobenzoic acid in water samples.
Materials and Reagents
-
2,5-Difluorobenzoic acid (analyte standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Difluorobenzoic acid and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,5-Difluorobenzoic acid primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to achieve a suitable concentration for spiking into samples and calibration standards.
Sample Preparation (Solid-Phase Extraction)
For complex matrices like environmental water samples, a solid-phase extraction (SPE) step is often necessary to clean up the sample and concentrate the analyte.
-
Sample Collection: Collect water samples in clean, appropriate containers.
-
Spiking: To a known volume of the water sample (e.g., 10 mL), add a precise amount of the this compound internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | -3.5 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,5-Difluorobenzoic acid | 157.0 | 113.0 | 15 |
| This compound | 160.0 | 116.0 | 15 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (2,5-Difluorobenzoic acid) and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibration standards, and quality controls.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression is typically applied.
-
Concentration Determination: Determine the concentration of 2,5-Difluorobenzoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the described method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 2,5-Difluorobenzoic acid.
Isotope Dilution Principle
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing with 2,5-Difluorobenzoic acid-d3
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues with peak tailing when analyzing 2,5-Difluorobenzoic acid-d3 using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common issue in HPLC where a chromatographic peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] An ideal peak has a symmetrical, Gaussian shape.[2] A tailing factor greater than 1.2 is generally considered significant tailing.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for an acidic compound like this compound is typically caused by one of two main issues: chemical interactions with the stationary phase or physical problems within the HPLC system.[4][5] Chemical issues often involve secondary interactions between the analyte and the column's stationary phase, while physical problems can include issues with the column itself or other instrument components.[4][5]
Q3: How does the mobile phase pH affect the peak shape of an acidic analyte?
A3: The pH of the mobile phase is a critical factor for ionizable compounds like carboxylic acids.[6][7][8] If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening or tailing.[6][9] For acidic compounds, a low pH mobile phase (ideally 2 pH units below the pKa) ensures the compound remains in its neutral form, which generally results in better peak shape and retention on a reversed-phase column.[3][10]
Q4: What kind of column should I use for analyzing this compound?
A4: For reversed-phase HPLC analysis of fluorinated benzoic acids, C18 columns are commonly used.[11][12][13] To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that is well end-capped.[3][14][15] End-capping reduces the number of accessible residual silanol (B1196071) groups on the silica surface, which can cause unwanted secondary interactions with polar analytes.[15][16] Columns with low silanol activity are also a good choice.[17]
Q5: Could my sample injection be causing the peak tailing?
A5: Yes, several factors related to the sample and injection process can cause peak tailing.
-
Sample Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[3][18] Try diluting your sample to see if the peak shape improves.[3]
-
Solvent Mismatch : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3][18] It is best to dissolve the sample in the mobile phase or a weaker solvent.[3]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Differentiate Between a Chemical and a Physical Problem
The first step is to determine if the tailing is caused by chemical interactions or a physical issue within your HPLC system.
Experimental Protocol:
-
Prepare a neutral test compound: Dissolve a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene) in your mobile phase.
-
Injection: Inject the neutral compound using the same chromatographic conditions as your this compound analysis.
-
Analysis:
Step 2: Addressing Chemical Causes of Peak Tailing
Chemical issues are often related to secondary interactions between the analyte and the stationary phase.
Troubleshooting Actions:
-
Adjust Mobile Phase pH: For acidic compounds, lowering the pH is a key strategy.[3][14]
-
Action: Lower the mobile phase pH by adding a small amount of acid (e.g., formic acid or phosphoric acid). A pH of around 2.5-3 is often effective for carboxylic acids.[14] This will ensure the this compound is in its neutral, protonated form, minimizing interactions with residual silanols.
-
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface.
-
Evaluate Your Column: The column itself can be a major contributor to peak tailing.
-
Action:
-
Step 3: Addressing Physical/Mechanical Causes of Peak Tailing
If your neutral test compound also shows tailing, the issue lies within the physical setup of your HPLC system.
Troubleshooting Actions:
-
Check for Column Voids or Blockages: Over time, a void can form at the head of the column, or the inlet frit can become blocked with particulate matter.[15][16][19]
-
Minimize Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][3]
-
Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[1]
-
-
Inspect Fittings and Connections: Loose or improper fittings can create dead volume where the sample can diffuse, leading to tailing.
-
Action: Ensure all fittings are tight and correctly installed.
-
Data Summary
The following table summarizes the common causes of peak tailing for acidic compounds and the recommended solutions.
| Potential Cause | Type | Recommended Solution |
| Mobile phase pH too high | Chemical | Lower the mobile phase pH to at least 2 units below the analyte's pKa (typically pH 2.5-3 for benzoic acids).[3][10] |
| Secondary silanol interactions | Chemical | Use a modern, end-capped column or a column with low silanol activity.[14][16][17] Lowering the mobile phase pH also helps.[14] |
| Insufficient buffer capacity | Chemical | Increase the buffer concentration in the mobile phase to 25-50 mM.[3] |
| Column overload | Sample-related | Dilute the sample or reduce the injection volume.[3][18] |
| Injection solvent mismatch | Sample-related | Dissolve the sample in the mobile phase or a weaker solvent.[3] |
| Column void or contamination | Physical | Replace the column. Try back-flushing to clear a blocked frit.[15] |
| Extra-column dead volume | Physical | Use shorter, narrower-bore tubing and check all fittings.[1][3] |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions that can lead to peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. biotage.com [biotage.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Analyses with 2,5-Difluorobenzoic acid-d3
Welcome to the technical support center for the use of 2,5-Difluorobenzoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this internal standard to ensure data accuracy and precision in quantitative LC-MS/MS analyses. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my LC-MS/MS assay?
This compound is a stable isotope-labeled internal standard (SIL-IS). Its fundamental role is not to minimize ion suppression, but to compensate for it.[1] Ion suppression is a matrix effect that reduces the ionization efficiency of your target analyte, leading to a lower signal.[2][3] Because this compound is chemically almost identical to its non-deuterated analogue, it is expected to co-elute and experience the same degree of ion suppression.[1][3] By adding a known concentration of the internal standard to all samples and standards, you can use the ratio of the analyte signal to the internal standard signal for accurate quantification, thereby correcting for variability during sample preparation and ionization.[1]
Q2: Why is my this compound internal standard signal unstable or drifting?
An unstable or drifting internal standard (IS) signal can be caused by several factors:
-
System Carryover or Adsorption: The IS may adsorb to components of the LC system, such as tubing or the injection port, leading to carryover between injections and a drifting signal.[1]
-
Instrument Instability: The mass spectrometer's sensitivity can drift over the course of a long analytical run.[4]
-
Deuterium-Hydrogen Back-Exchange: In certain pH conditions of the mobile phase or sample diluent, deuterium (B1214612) atoms on the IS can exchange with hydrogen atoms from the solvent.[1][5] This changes the effective concentration of the deuterated standard over time.
Q3: Can this compound fail to accurately correct for ion suppression?
Yes, this is a phenomenon known as "differential matrix effects."[1][2] While deuterated standards are the gold standard, they don't always provide perfect correction.[2] The most common reason is a slight difference in retention time between the analyte and the deuterated IS due to the kinetic isotope effect.[2][6] Even a small separation can cause the analyte and IS to elute into regions with different amounts of co-eluting matrix components, subjecting them to different degrees of ion suppression.[1][6]
Q4: What are the ideal characteristics for an internal standard like this compound?
An ideal internal standard should have the following characteristics:
-
High Purity: Both chemical and isotopic purity are essential for reliable quantification.[1]
-
Co-elution: It should co-elute perfectly with the target analyte to experience the same matrix effects.[1][3]
-
Similar Ionization Efficiency: It should respond similarly to the analyte in the mass spectrometer's ion source.[3][7]
-
Stability: It must not degrade during sample storage or preparation and should not undergo back-exchange.[1][5]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered when using this compound as an internal standard.
Issue 1: Poor Accuracy or Precision in QC Samples
If your quality control (QC) samples are failing, it may indicate that the internal standard is not effectively correcting for variability.
Troubleshooting Workflow
Issue 2: Drifting or Declining Internal Standard Signal
A common problem is a systematic drift or decline in the IS signal over an analytical batch.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize regions in the chromatogram where ion suppression occurs.[1][2]
Methodology:
-
Setup: Use a T-junction to introduce a constant, low-flow (e.g., 10 µL/min) stream of a solution containing the analyte and this compound into the LC flow path. This infusion should occur after the analytical column but before the mass spectrometer inlet.
-
Infusion Analysis: While the solution is being infused, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Data Monitoring: Monitor the signal for the analyte and internal standard using the mass spectrometer.
-
Evaluation:
-
A stable, flat baseline is expected when no matrix components are eluting.
-
A significant dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.
-
An increase in signal indicates ion enhancement.
-
-
Action: Compare the retention time of your analyte with the identified zones of ion suppression. If they overlap, chromatographic conditions must be optimized to move the analyte away from this zone.[3]
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement affecting your analyte.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before performing the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A low Matrix Effect percentage confirms that co-eluting matrix components are suppressing the analyte's signal.
Data Summary Tables
Table 1: Common Causes of Internal Standard Issues & Recommended Actions
| Issue | Potential Cause | Recommended Action |
| Inconsistent Analyte/IS Ratio | Differential matrix effects due to chromatographic shift.[1][2] | Optimize chromatography to achieve perfect co-elution. Consider a ¹³C-labeled IS if available, as they exhibit less shift.[2][6] |
| High IS Variability in Samples vs. Standards | The matrix in real samples is different from the calibration matrix. | Re-evaluate the method using matrix-matched standards. Improve sample cleanup to remove more interferences. |
| Gradual Decrease of IS Signal | Adsorption of IS to LC components or progressive contamination of the ion source.[1] | Implement a more rigorous needle/system wash. Schedule regular ion source cleaning. |
| Sudden IS Signal Drop-out | Clog in the LC system or ion source. | Check for blockages and ensure proper system pressures. |
| IS Signal Increases with Analyte Concentration | Isotopic contribution from the analyte to the IS signal, especially at high concentrations. | Verify the m/z channels for analyte and IS. If overlap is suspected, a higher mass-labeled IS may be needed.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with 2,5-Difluorobenzoic acid-d3
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively addressing matrix effects when using 2,5-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a deuterated analog of a potential analyte or a compound structurally similar to a class of analytes. As a SIL-IS, it is expected to have nearly identical physicochemical properties to its non-deuterated counterpart.[5] This means it will co-elute and experience similar extraction recovery and ionization suppression or enhancement as the analyte.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[8]
Q3: What are the common signs that my analysis is being affected by matrix effects, even when using a deuterated internal standard?
A3: Even with a SIL-IS, significant matrix effects can sometimes lead to issues. Look out for:
-
Poor reproducibility of results between different lots of biological matrix.
-
Non-linear calibration curves.
-
Inaccurate results for quality control (QC) samples.
-
A significant difference in the absolute signal intensity of the internal standard between neat solutions and matrix samples.
Q4: Can the position of the deuterium (B1214612) label on this compound affect its performance?
A4: Yes, the position and number of deuterium atoms can be critical. Ideally, the labels should be in a stable position on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[9] Also, a significant difference in the number of deuterium atoms can sometimes lead to a slight chromatographic shift between the analyte and the internal standard, which may expose them to different matrix effects.[10] It is crucial to verify that the analyte and this compound co-elute closely under the developed chromatographic conditions.
Troubleshooting Guides
Problem 1: Significant Ion Suppression Observed for Both Analyte and this compound
Symptoms:
-
Low signal intensity for both the analyte and the internal standard in matrix samples compared to neat standards.
-
High variability in the absolute response of the internal standard across different samples.
Possible Causes:
-
High concentration of phospholipids (B1166683) or other endogenous components in the sample extract.[11]
-
Sub-optimal sample preparation method that does not adequately remove interfering matrix components.[12]
-
Co-elution of the analyte and internal standard with a highly suppressing region of the chromatogram.
Solutions:
| Solution | Description |
| Optimize Sample Preparation | The most effective way to combat severe ion suppression is to improve the cleanup of the sample.[13] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12] |
| Modify Chromatographic Conditions | Adjusting the LC method can help separate the analyte and internal standard from the highly suppressing matrix components. Try altering the gradient profile, changing the organic mobile phase (e.g., from acetonitrile (B52724) to methanol), or using a different stationary phase. |
| Dilute the Sample | If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[1] |
Problem 2: Inconsistent Analyte/Internal Standard Area Ratios Across a Batch
Symptoms:
-
High coefficient of variation (%CV) for the calculated concentrations of QC samples.
-
Poor precision and accuracy.
Possible Causes:
-
Differential matrix effects between the analyte and this compound due to slight differences in retention time.[10]
-
Variability in the sample preparation process.
-
Instability of the analyte or internal standard during sample processing.
Solutions:
| Solution | Description |
| Verify Co-elution | Ensure that the analyte and this compound have near-identical retention times under the final chromatographic conditions. A slight separation can expose them to different matrix environments. |
| Evaluate Matrix Effect from Different Lots | Assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability. |
| Assess Stability | Perform freeze-thaw, bench-top, and long-term stability experiments for both the analyte and the internal standard in the biological matrix to rule out degradation issues.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect on the analyte and the internal standard.
1. Prepare Three Sets of Samples (in triplicate):
-
Set 1 (Neat Solution): Prepare a solution containing the analyte and this compound at a known concentration (e.g., a mid-range QC level) in the final reconstitution solvent.
-
Set 2 (Post-Spike Matrix): Process blank biological matrix through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and this compound to the same concentration as in Set 1.
-
Set 3 (Pre-Spike Matrix): Spike the blank biological matrix with the analyte and this compound at the same concentration as in Set 1 before starting the sample preparation procedure.
2. Analyze Samples by LC-MS/MS: Inject all prepared samples and record the peak areas for the analyte and the internal standard.
3. Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (ME %):
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Process Efficiency (PE %):
-
PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
Alternatively, PE (%) = (ME * RE) / 100
-
4. Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Protocol 2: General Solid-Phase Extraction (SPE) for Aromatic Acids in Plasma
This is a general protocol that can be adapted for the extraction of 2,5-Difluorobenzoic acid and similar analytes from plasma.
1. Sample Pre-treatment: a. To 100 µL of plasma, add 20 µL of the this compound working solution. b. Vortex for 10 seconds. c. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step is crucial for disrupting protein binding and ensuring the acidic analytes are in their neutral form for better retention on a reversed-phase sorbent.
2. SPE Cartridge Conditioning: a. Place a mixed-mode or reversed-phase SPE cartridge on a vacuum manifold. b. Pass 1 mL of methanol (B129727) through the cartridge. c. Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridge. b. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. b. Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.
5. Elution: a. Place clean collection tubes in the manifold. b. Elute the analyte and internal standard with 1 mL of an appropriate solvent (e.g., methanol or a mixture of acetonitrile and methanol).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in 100 µL of the mobile phase starting conditions. c. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables present hypothetical but realistic data to illustrate the assessment of matrix effects and the effectiveness of using this compound as an internal standard.
Table 1: Matrix Effect and Recovery Assessment in Human Plasma
| Compound | Set 1 (Neat) Peak Area | Set 2 (Post-Spike) Peak Area | Set 3 (Pre-Spike) Peak Area | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Analyte | 1,250,000 | 850,000 | 765,000 | 68.0 | 90.0 | 61.2 |
| This compound | 1,300,000 | 897,000 | 816,270 | 69.0 | 91.0 | 62.8 |
IS-Normalized Matrix Factor: (68.0 / 69.0) = 0.986
Interpretation: The data shows significant ion suppression for both the analyte and the internal standard (Matrix Effect of 68-69%). However, the IS-Normalized Matrix Factor is very close to 1, indicating that this compound effectively tracks and compensates for the observed suppression.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects in Rat Urine
| Sample Preparation | Analyte Matrix Effect (%) | IS Matrix Effect (%) | IS-Normalized Matrix Factor |
| Protein Precipitation | 45.2 | 48.5 | 0.932 |
| Liquid-Liquid Extraction | 78.9 | 81.2 | 0.972 |
| Solid-Phase Extraction | 92.5 | 94.1 | 0.983 |
Interpretation: This table demonstrates that more extensive sample cleanup methods like LLE and SPE significantly reduce the absolute matrix effect compared to simple protein precipitation. In all cases, the IS-Normalized Matrix Factor remains close to 1, highlighting the robustness of using a deuterated internal standard.
Visualizations
Caption: The influence of matrix components on the ionization process.
Caption: How a SIL-IS corrects for matrix effects.
Caption: A workflow for troubleshooting matrix effect-related issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Resolution of 2,5-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges encountered during the chromatographic analysis of 2,5-Difluorobenzoic acid-d3, with a focus on improving resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak shape (tailing) for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like 2,5-Difluorobenzoic acid is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical factor for improving the peak shape of ionizable compounds is the mobile phase pH. 2,5-Difluorobenzoic acid is a weak acid with a predicted pKa of approximately 2.93. To ensure it is in its neutral, non-ionized form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below its pKa. A mobile phase pH of around 2.5 is a good starting point. This suppresses the ionization of the carboxylic acid group, reducing its interaction with residual silanols on the silica-based stationary phase, which are a primary cause of peak tailing.
-
Column Selection: Not all C18 columns are the same. If peak tailing persists, consider using a column with high-purity silica (B1680970) and advanced end-capping to minimize the number of accessible silanol (B1196071) groups. Columns with a phenyl or cyano stationary phase can also offer different selectivity for aromatic compounds.
-
Buffer Concentration: Ensure your mobile phase has sufficient buffering capacity to maintain a consistent pH. A buffer concentration of 10-50 mM is typically recommended.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Q2: My this compound peak is co-eluting with the non-deuterated 2,5-Difluorobenzoic acid. How can I improve their separation?
A2: The co-elution of a deuterated standard with its non-deuterated analog is a frequent challenge. Due to the deuterium (B1214612) isotope effect, the deuterated compound often elutes slightly earlier in reversed-phase chromatography. While complete co-elution is sometimes the goal for internal standardization in mass spectrometry, achieving some level of separation is often necessary for method development and validation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: A slight adjustment in the organic solvent percentage can improve resolution. Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may enhance the separation between the two compounds.
-
Gradient Elution: Employing a shallow gradient can often resolve closely eluting peaks. A slow, gradual increase in the organic solvent concentration can effectively separate the deuterated and non-deuterated species.
-
Column with High Efficiency: Use a column with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and a longer length to increase the number of theoretical plates and improve resolving power.
-
Temperature: Lowering the column temperature can sometimes increase the separation factor between isotopologues, although the effect is generally small.
Q3: I am observing split peaks for this compound. What could be the cause?
A3: Peak splitting can arise from several instrumental or chemical issues. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Steps:
-
Check for Column Voids: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This can be caused by pressure shocks or the dissolution of the silica bed at high pH. If a void is suspected, replacing the column is the most reliable solution.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Partially Clogged Frit: A partially blocked inlet frit on the column can cause uneven flow distribution, leading to split peaks. The frit can be replaced, or the column can be back-flushed (if recommended by the manufacturer).
-
High Sample Concentration: Overloading the column can lead to non-ideal chromatographic behavior and peak splitting. Try diluting your sample.
Data Presentation
The following tables summarize key parameters for the chromatographic analysis of 2,5-Difluorobenzoic acid.
Table 1: Physicochemical Properties of 2,5-Difluorobenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | |
| Predicted pKa | 2.93 ± 0.10 | [1] |
| Melting Point | 132-134 °C | [1] |
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Good starting point for reversed-phase separation of small aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | To suppress ionization of the carboxylic acid and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 223 nm or 272 nm | Wavelengths where fluorinated benzoic acids show good absorbance.[2] |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
| Injection Vol. | 5-10 µL | A smaller injection volume can help prevent peak overload. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water, pH ~2.7)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Filter the mobile phase through a 0.45 µm filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
Protocol 2: Isocratic HPLC Method for Analysis of this compound
-
System Preparation:
-
Set up the HPLC system with a C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Prepare the mobile phase consisting of a mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) in a suitable ratio (e.g., 60:40 v/v).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations with the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the sample or standard.
-
Run the analysis for a sufficient time to allow for the elution of the analyte.
-
Monitor the chromatogram at 272 nm.
-
-
Optimization:
-
If the retention time is too short, decrease the percentage of acetonitrile.
-
If the peak shape is poor, ensure the pH of the mobile phase is sufficiently low.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Logical relationship between mobile phase pH and analyte behavior.
References
Technical Support Center: Stability of 2,5-Difluorobenzoic acid-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,5-Difluorobenzoic acid-d3 in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid, this compound is generally stable when stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, it is advisable to re-analyze the chemical purity of the compound after three years.[1]
Q2: How stable is this compound in solution?
Q3: What are the potential degradation pathways for this compound in solution?
Potential degradation pathways for this compound in solution may include:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the aromatic ring could potentially exchange with hydrogen atoms from protic solvents (e.g., water, methanol). This is more likely to occur under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce the degradation of fluorinated aromatic compounds.[3]
-
Chemical Degradation: Although generally stable, interactions with reactive species in the solution or extreme pH conditions could lead to the degradation of the benzoic acid structure.
Q4: I am observing inconsistent results with my this compound internal standard. Could this be a stability issue?
Inconsistent analytical results, such as poor precision and inaccurate quantification, can indeed be indicative of internal standard instability. If you suspect stability issues, it is crucial to perform a stability assessment of your stock and working solutions under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise due to the instability of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Drifting Instrument Response for the Internal Standard | Degradation of the internal standard in the autosampler over the course of an analytical run. | 1. Perform a bench-top stability study of the internal standard in the final solution. 2. If instability is confirmed, consider preparing fresh standards more frequently or using a cooled autosampler. |
| Poor Precision in Quality Control (QC) Samples | Inconsistent degradation of the internal standard across different samples or over time. | 1. Verify the stability of your stock and working solutions. 2. Ensure that the storage conditions for your solutions are consistent and appropriate. |
| Inaccurate Quantification, Especially at Low Concentrations | Contribution from unlabeled analyte due to H/D exchange or degradation of the deuterated standard. | 1. Assess the isotopic purity of your internal standard solution. 2. Perform a hydrogen-deuterium exchange stability study. |
| Appearance of Unknown Peaks in Chromatograms | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust storage conditions (e.g., protect from light, use a different solvent) to minimize degradation. |
Stability Considerations and Data
While specific degradation rates for this compound are not available, the following table summarizes key factors that can influence its stability in solution.
| Factor | General Effect on Stability | Recommendations |
| Solvent | Protic solvents (e.g., water, methanol) may facilitate H/D exchange, especially at non-neutral pH. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of stock solutions. | Prepare stock solutions in a high-quality aprotic solvent. Minimize the time the compound spends in aqueous or protic solutions before analysis. |
| pH | Extreme pH (highly acidic or basic) conditions can catalyze both H/D exchange and chemical degradation of the benzoic acid moiety. | Maintain solutions at a neutral or near-neutral pH whenever possible. If the analytical method requires acidic or basic conditions, assess the stability of the compound under those specific conditions over the timeframe of the experiment. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation and can increase the rate of H/D exchange.[4] | Store stock and working solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV light can cause photodegradation of fluorinated aromatic compounds.[3] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
Experimental Protocols
The following are detailed protocols for assessing the stability of your this compound solutions.
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of the this compound stock solution under intended storage conditions.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a fresh stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration. This will serve as the "time zero" reference.
-
Prepare a separate stock solution for stability testing at the same concentration and in the same solvent.
-
-
Storage:
-
Store the stability stock solution under your intended storage conditions (e.g., 4 °C, -20 °C).
-
-
Analysis:
-
At specified time points (e.g., 1, 2, 4 weeks, and 1, 3, 6 months), prepare a fresh dilution of the stored stock solution and a fresh dilution of a newly prepared "time zero" stock solution.
-
Analyze both solutions by LC-MS or an appropriate analytical technique.
-
-
Data Evaluation:
-
Compare the peak area response of the stored solution to that of the freshly prepared solution. The compound is considered stable if the response of the stored solution is within ±15% of the fresh solution.
-
Diagram 1: Workflow for Stock Solution Stability Assessment
Caption: Workflow for assessing the stability of a this compound stock solution.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60 °C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60 °C for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
-
Sample Neutralization and Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS or a suitable stability-indicating method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products.
-
Determine the percent degradation under each stress condition.
-
Diagram 2: Forced Degradation Study Pathways
Caption: Logical flow of a forced degradation study for this compound.
Protocol 3: Hydrogen-Deuterium (H/D) Exchange Stability Assessment
Objective: To determine the stability of the deuterium labels on this compound in a protic solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the protic solvent of interest (e.g., D2O-free water, methanol) at a relevant concentration.
-
-
Incubation:
-
Incubate the sample at a relevant temperature (e.g., room temperature or 37 °C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots by LC-MS/MS.
-
Monitor the mass transition for the deuterated compound (d3) and the corresponding unlabeled compound (d0).
-
-
Data Interpretation:
-
An increase in the signal for the unlabeled (d0) mass transition over time indicates H/D exchange.
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
-
Diagram 3: H/D Exchange Assessment Workflow
Caption: Workflow for evaluating the potential for hydrogen-deuterium exchange.
References
optimizing mass spectrometer parameters for 2,5-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer parameters for the analysis of 2,5-Difluorobenzoic acid-d3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the deprotonated parent ion for this compound in negative ion mode?
A1: The neutral molecular weight of 2,5-Difluorobenzoic acid is approximately 158.10 g/mol . For the deuterated d3 version, the molecular weight is approximately 161.12 g/mol . In negative ion mode, the deprotonated parent ion [M-H]⁻ is observed. Therefore, you should be looking for a precursor ion with a mass-to-charge ratio (m/z) of approximately 160.12.
Q2: What is a likely fragmentation pattern for this compound?
A2: A common fragmentation pathway for benzoic acid and its derivatives in a mass spectrometer is the loss of carbon dioxide (CO2), which has a mass of 44 Da.[1] Therefore, a primary product ion would be expected at an m/z of approximately 116.12 (160.12 - 44).
Q3: Which ionization mode is best for analyzing this compound?
A3: For acidic compounds like this compound, negative ion mode electrospray ionization (ESI) is generally preferred.[2][3] This is because the acidic proton can be easily removed, forming a negatively charged ion [M-H]⁻ that can be readily detected by the mass spectrometer.
Q4: I am not seeing any peaks for my analyte. What are some common causes?
A4: There are several potential reasons for a lack of signal. First, verify that the mass spectrometer is properly tuned and calibrated.[4] Check for any leaks in the system, as this can lead to a loss of sensitivity. Ensure that your sample is properly prepared and at an appropriate concentration.[4] If the concentration is too low, the signal may be below the limit of detection. Also, confirm that the autosampler and syringe are functioning correctly and that the sample is being introduced into the instrument. Finally, review your LC-MS/MS method to ensure the correct parent and product ions are being monitored and that the source parameters are appropriate.
Q5: My signal intensity is very low. How can I improve it?
A5: Poor signal intensity can be caused by several factors.[4] Ensure your mobile phase is compatible with negative ion mode ESI; for acidic compounds, a mobile phase with a low pH, such as one containing 0.1% formic acid, is often recommended. The choice of ionization technique and its parameters are critical for signal intensity.[4] You may need to optimize the source parameters, including the electrospray voltage, source temperature, and gas flows. Additionally, consider if your sample requires cleanup to remove matrix components that could be causing ion suppression. Techniques like solid-phase extraction (SPE) can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Analyte Peak | Incorrect MRM transitions | Verify the precursor and product ion m/z values for this compound. |
| Instrument not calibrated | Perform a system calibration according to the manufacturer's guidelines.[4] | |
| Sample degradation | Ensure proper sample storage and handling to prevent degradation. | |
| Clogged tubing or injector | Check for blockages in the LC system and clean or replace components as needed. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal source parameters | Systematically optimize the electrospray voltage, source temperature, and nebulizer/drying gas flows. |
| Ion suppression from matrix | Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds. | |
| Inappropriate mobile phase | Ensure the mobile phase is compatible with negative ion mode and the analyte. A common choice is water and acetonitrile (B52724) with 0.1% formic acid. | |
| Low analyte concentration | Concentrate the sample or inject a larger volume if possible. | |
| Poor Peak Shape (Tailing or Fronting) | Unsuitable LC column | Ensure you are using a column appropriate for reversed-phase chromatography, such as a C18 column. |
| Incompatible injection solvent | The sample solvent should be similar in composition to the initial mobile phase conditions. | |
| Column overloading | Dilute the sample to avoid overloading the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |
| Leaks in the system | Check for and resolve any leaks in the LC or MS system. | |
| Suboptimal detector settings | Adjust detector settings, such as gain and filter settings, to minimize noise.[4] | |
| Inconsistent Retention Time | Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition | Ensure accurate and consistent mobile phase preparation. | |
| Column degradation | Replace the analytical column if it has exceeded its lifetime. |
Experimental Protocols
Sample Preparation
For complex matrices such as plasma or urine, a solid-phase extraction (SPE) cleanup is recommended to minimize matrix effects.
-
SPE Cartridge: A mixed-mode or polymer-based reversed-phase SPE cartridge is a suitable choice.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Loading: Acidify the sample with formic acid and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method Parameters
The following are recommended starting parameters. These should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Electrospray Voltage | -4500 V |
| Source Temperature | 350 °C |
| Drying Gas Temperature | 300 °C |
| Nebulizer Gas | 40 psi |
| Drying Gas Flow | 10 L/min |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 160.1 | 116.1 | 100 |
| This compound (Qualifier) | 160.1 | To be determined experimentally | 100 |
Optimizing MS/MS Parameters (Declustering Potential and Collision Energy)
To achieve the best sensitivity, it is crucial to optimize the declustering potential (DP) and collision energy (CE) for each MRM transition.
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
-
DP Optimization: While monitoring the precursor ion (m/z 160.1), ramp the DP voltage (e.g., from -10 V to -100 V) and record the signal intensity. The optimal DP will be the voltage that gives the highest intensity for the precursor ion without causing in-source fragmentation.
-
CE Optimization: Set the DP to the optimized value. While monitoring the product ion (m/z 116.1), ramp the CE voltage (e.g., from -10 V to -40 V) and record the signal intensity. The optimal CE will be the voltage that produces the highest intensity for the product ion.
Visualizations
References
Technical Support Center: 2,5-Difluorobenzoic acid-d3 Standards
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 2,5-Difluorobenzoic acid-d3 standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential contaminants I might encounter in a this compound standard?
A1: While our standards are highly purified, trace-level impurities can sometimes be observed depending on the sensitivity of your analytical method. Potential contaminants can be categorized as follows:
-
Isotopic Impurities: These include partially deuterated species (d1 and d2 analogs) and the corresponding non-deuterated (d0) compound, 2,5-Difluorobenzoic acid.
-
Isomeric Impurities: Positional isomers such as 2,4-Difluorobenzoic acid-d3 or 3,4-Difluorobenzoic acid-d3 may be present if the initial starting materials for the synthesis contained isomeric impurities.
-
Synthesis-Related Impurities: These can include unreacted starting materials or byproducts from the chemical synthesis process. A common byproduct from a Grignard-based synthesis is a biphenyl (B1667301) derivative formed from the coupling of the Grignard reagent with the starting aryl halide.
-
Residual Solvents: Trace amounts of solvents used during the purification process, such as acetonitrile, methanol (B129727), or ethers, may be present.
Q2: I am seeing an unexpected peak in my LC-MS analysis. How can I identify it?
A2: An unexpected peak can arise from several sources. First, refer to the Certificate of Analysis (CoA) provided with the standard to check for any reported impurities. If the peak is not listed, you can use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. This information, combined with knowledge of the synthetic route, can help in identifying the impurity. The table below lists the exact masses of common potential contaminants.
Q3: Can the isotopic purity of the standard affect my quantitative analysis?
A3: Yes, the isotopic purity is crucial for accurate quantification, especially in isotope dilution mass spectrometry. The presence of the non-deuterated (d0) analog in the deuterated standard can lead to an overestimation of the analyte in your sample. It is essential to refer to the isotopic enrichment value on the CoA and account for it in your calculations.
Troubleshooting Guide
Issue: Observation of Unexpected Peaks in Chromatogram
This guide will help you troubleshoot the appearance of unexpected peaks when analyzing your this compound standard.
Step 1: Verify System Suitability
-
Action: Inject a solvent blank.
-
Expected Outcome: A clean baseline with no significant peaks.
-
Troubleshooting: If peaks are present, it indicates contamination of your mobile phase, solvent, or LC system.
Step 2: Characterize the Unknown Peak
-
Action: Determine the mass-to-charge ratio (m/z) of the unexpected peak using mass spectrometry.
-
Analysis: Compare the m/z of the unknown peak to the potential contaminants listed in the table below.
Step 3: Consult the Certificate of Analysis
-
Action: Review the CoA for your specific lot of the standard.
-
Analysis: Check if the observed impurity and its concentration are reported.
Step 4: Consider Isomeric Impurities
-
Action: If your chromatographic method has high resolving power, you may be separating isomers.
-
Analysis: Isomeric difluorobenzoic acids will have the same m/z but different retention times.
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks.
Caption: Troubleshooting workflow for identifying unexpected peaks.
Data Presentation
Table 1: Common Potential Contaminants and Their Properties
| Contaminant Name | Likely Origin | Molecular Formula (d3) | Exact Mass (d3) | Molecular Formula (d0) | Exact Mass (d0) |
| 2,5-Difluorobenzoic acid-d2 | Incomplete Deuteration | C₇HD₂F₂O₂ | 160.0305 | C₇H₂D₂F₂O₂ | 159.0242 |
| 2,5-Difluorobenzoic acid-d1 | Incomplete Deuteration | C₇H₂DF₂O₂ | 159.0242 | C₇H₃DF₂O₂ | 158.0179 |
| 2,5-Difluorobenzoic acid (d0) | Incomplete Deuteration | C₇H₃F₂O₂ | 157.0117 | C₇H₄F₂O₂ | 158.0179 |
| 1-Bromo-2,5-difluorobenzene-d3 | Starting Material | C₆D₃BrF₂ | 208.9418 | C₆H₃BrF₂ | 205.9227 |
| 2,2',5,5'-Tetrafluorobiphenyl-d6 | Grignard Coupling | C₁₂D₆F₄ | 224.0658 | C₁₂H₆F₄ | 218.0468 |
| 2,4-Difluorobenzoic acid-d3 | Isomeric Impurity | C₇D₃F₂O₂ | 161.0368 | C₇H₃F₂O₂ | 158.0179 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the chemical purity of a this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in methanol to a concentration of 1 mg/mL.
Protocol 2: Identity Confirmation and Impurity Analysis by LC-MS
This protocol is suitable for confirming the identity of the standard and identifying potential contaminants.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI negative.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (m/z 160.0 for [M-H]⁻). Analyze the full scan data for the masses of potential impurities listed in Table 1.
how to handle poor recovery of 2,5-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 2,5-Difluorobenzoic acid-d3, with a focus on resolving issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of our internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes?
A1: Poor recovery of this compound during SPE can stem from several factors related to its acidic nature and the specifics of the SPE protocol. Key areas to investigate include:
-
Incorrect Sorbent Selection: As an acidic compound, its retention is highly dependent on the sorbent's chemistry. Using a sorbent that does not provide adequate interaction can lead to breakthrough during sample loading.
-
Improper Sample pH: The pH of the sample and loading buffer is critical. For effective retention on most reversed-phase or mixed-mode sorbents, the pH should be adjusted to suppress the ionization of the carboxylic acid group, making the molecule less polar.
-
Inappropriate Wash Solvents: The wash solvent may be too strong, causing the internal standard to be partially or fully eluted before the final elution step.
-
Inefficient Elution: The elution solvent may not be strong enough or at the correct pH to desorb the this compound from the sorbent.
-
Sorbent Drying: Allowing the sorbent bed to dry out before sample loading can lead to channeling and inconsistent retention.
Q2: Our LC-MS/MS analysis shows a weak signal for this compound, even when SPE recovery seems adequate. What could be the issue?
A2: A weak signal in the LC-MS/MS system can be attributed to several factors beyond sample preparation:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source. This is a common issue in complex matrices like plasma or urine.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the peak shape and ionization efficiency of the analyte. For acidic compounds, a mobile phase with an appropriate pH is crucial for consistent and robust signal.
-
Incorrect Ionization Mode: Ensure the mass spectrometer is operating in the correct ionization mode (typically negative ion mode for carboxylic acids) and that the source parameters are optimized for this compound.
-
Degradation of the Internal Standard: Although generally stable, issues with the stock solution's integrity (e.g., contamination, improper storage) can lead to a lower effective concentration.
Q3: Can the choice of organic solvent in my sample preparation impact the recovery of this compound?
A3: Yes, the organic solvent plays a significant role. If you are performing a protein precipitation step with a solvent like acetonitrile (B52724), the final composition of the supernatant is critical for the subsequent SPE step. A high percentage of organic solvent in the sample loaded onto an SPE cartridge can disrupt the retention mechanism, especially for reversed-phase sorbents, leading to poor recovery. It is often necessary to dilute the sample with an aqueous buffer to ensure proper binding.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.
Representative Experimental Protocol: Extraction from Human Plasma
This protocol outlines a typical workflow for the extraction of an acidic analyte from human plasma using this compound as an internal standard.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL working solution of this compound in methanol (B129727).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 600 µL of 0.1% formic acid in water.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Troubleshooting Steps & Solutions
| Problem | Potential Cause | Recommended Action |
| Low Recovery in Eluate | Sorbent Breakthrough During Loading | Decrease the percentage of organic solvent in the loading solution by increasing the dilution with aqueous buffer. Ensure the pH of the loading solution is acidic to suppress ionization. |
| Analyte Loss During Washing | Use a weaker wash solvent. For example, if using methanol, try a lower percentage of methanol in water. | |
| Incomplete Elution | Increase the strength of the elution solvent. For a mixed-mode cation exchange sorbent, ensure the elution solvent is sufficiently basic (e.g., increase the concentration of ammonium hydroxide). | |
| Inconsistent Recovery | Sorbent Bed Drying | Ensure the sorbent bed does not go dry between the conditioning and loading steps. |
| Inconsistent Flow Rate | Use a vacuum manifold with a flow control system to ensure consistent flow rates during loading, washing, and elution. | |
| pH Variability | Ensure accurate and consistent pH adjustment of all samples and solutions. |
Troubleshooting Workflow for SPE
Guide 2: Troubleshooting Weak Signal in LC-MS/MS Analysis
This guide focuses on issues that can lead to a poor signal for this compound during LC-MS/MS analysis, assuming successful sample preparation.
Representative LC-MS/MS Parameters
-
LC System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)
-
Ionization Mode: Negative Ion Mode
-
MRM Transition (example): Precursor Ion > Product Ion (specific to the instrument)
Troubleshooting Steps & Solutions
| Problem | Potential Cause | Recommended Action |
| Low Signal Intensity | Ion Suppression (Matrix Effect) | Modify the chromatographic gradient to separate the analyte from the interfering matrix components. Dilute the sample further if sensitivity allows. |
| Suboptimal Mobile Phase pH | While formic acid is common, for some acidic compounds, a different modifier or pH may improve ionization. Experiment with different mobile phase additives. | |
| Incorrect Ionization Polarity | Confirm that the mass spectrometer is set to negative ion mode. | |
| Poor Peak Shape | Incompatible Reconstitution Solvent | Ensure the reconstitution solvent is similar in composition to the initial mobile phase to prevent peak distortion. |
| Column Overload | If the peak is fronting, consider injecting a smaller volume or a more dilute sample. | |
| No Signal | Degraded Internal Standard | Prepare a fresh working solution of this compound from the stock solution. |
| Instrument Not Tuned for Analyte | Perform a tuning and calibration of the mass spectrometer, and optimize the source and compound-specific parameters for this compound. |
Logical Relationship Diagram for LC-MS/MS Signal Issues
Technical Support Center: Correcting for Isotopic Crosstalk with 2,5-Difluorobenzoic acid-d3
Welcome to the technical support center for correcting isotopic crosstalk using 2,5-Difluorobenzoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and best practices for accurate quantification in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern in mass spectrometry?
Isotopic crosstalk, or isotopic interference, occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2] This is a common phenomenon due to the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[1][3] This overlap can lead to inaccurate quantification by artificially inflating the signal of either the analyte or the internal standard, resulting in non-linear calibration curves and biased results.[1][2]
Q2: What is this compound and how is it used in this context?
This compound is the deuterated form of 2,5-Difluorobenzoic acid, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is commonly used as a stable isotope-labeled internal standard in mass spectrometry. By adding a known amount of this compound to samples, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled 2,5-Difluorobenzoic acid.
Q3: How does isotopic crosstalk manifest when using this compound?
Crosstalk can occur in two primary ways:
-
Contribution from the Analyte to the Internal Standard: The naturally occurring M+3 isotopologue of the unlabeled 2,5-Difluorobenzoic acid can contribute to the signal of the this compound internal standard.
-
Contribution from the Internal Standard to the Analyte: The this compound standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis. This will contribute to the signal of the native analyte.[4]
Q4: What are the ideal purity requirements for this compound as an internal standard?
For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity.
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could interfere with the analysis.[4] |
| Isotopic Purity | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[4] |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound for isotopic crosstalk correction.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve, especially at the high and low ends of the concentration range, can be indicative of uncorrected isotopic crosstalk.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
-
Step 1: Assess the Isotopic Purity of this compound.
-
Procedure: Prepare a high-concentration solution of the this compound internal standard in a clean solvent. Analyze this solution using your LC-MS/MS method and monitor the mass transition of the unlabeled 2,5-Difluorobenzoic acid.[4]
-
Interpretation: The presence of a peak at the retention time of the analyte indicates the presence of unlabeled impurity in the internal standard. The peak area of the unlabeled analyte relative to the peak area of the deuterated standard can be used to estimate the isotopic impurity.[4]
-
-
Step 2: Evaluate the Contribution of the Analyte to the Internal Standard Signal.
-
Procedure: Analyze a high-concentration standard of unlabeled 2,5-Difluorobenzoic acid and monitor the MRM transition of the this compound internal standard.
-
Interpretation: A signal at the retention time of the analyte in the internal standard channel quantifies the extent of isotopic crosstalk from the analyte to the internal standard.
-
-
Step 3: Apply a Correction Factor.
-
Based on the measurements from steps 1 and 2, a mathematical correction can be applied to the peak areas of both the analyte and the internal standard to account for the mutual interference.
-
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Inaccurate and imprecise results at the LLOQ are often caused by the contribution of unlabeled analyte present as an impurity in the this compound internal standard.
-
Troubleshooting Steps:
-
Quantify the Impurity: Follow the procedure in Step 1 of "Issue 1" to determine the percentage of unlabeled 2,5-Difluorobenzoic acid in your this compound standard.
-
Subtract the Contribution: The response from the unlabeled impurity can be subtracted from the analyte response in your samples. This is especially critical for low-concentration samples.
-
Source a Higher Purity Standard: If the level of impurity is significant and impacting your results, consider obtaining a new batch of this compound with a higher isotopic purity.
-
Experimental Protocol: Correction for Isotopic Crosstalk
This protocol outlines the steps to determine the extent of isotopic crosstalk and apply a correction.
1. Materials and Reagents:
-
2,5-Difluorobenzoic acid analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated pipettes and volumetric flasks
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of 2,5-Difluorobenzoic acid and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
3. Experimental Workflow for Crosstalk Assessment:
Caption: Workflow for assessing and correcting isotopic crosstalk.
4. Crosstalk Assessment:
-
Analyte to Internal Standard Crosstalk:
-
Prepare a high-concentration working solution of 2,5-Difluorobenzoic acid.
-
Inject this solution into the LC-MS/MS system and acquire data, monitoring the MRM transition for this compound.
-
Measure the peak area of the signal in the internal standard channel (AreaAnalyte→IS).
-
Inject a solution of this compound at the working concentration and measure the peak area (AreaIS).
-
Calculate the percentage crosstalk: % Crosstalk (Analyte→IS) = (Area_Analyte→IS / Area_IS) * 100
-
-
Internal Standard to Analyte Crosstalk:
-
Prepare a working solution of this compound at the concentration used in your assay.
-
Inject this solution and acquire data, monitoring the MRM transition for 2,5-Difluorobenzoic acid.
-
Measure the peak area of the signal in the analyte channel (AreaIS→Analyte).
-
Inject a solution of 2,5-Difluorobenzoic acid at the LLOQ concentration and measure the peak area (AreaAnalyte_LLOQ).
-
Calculate the percentage crosstalk: % Crosstalk (IS→Analyte) = (Area_IS→Analyte / Area_Analyte_LLOQ) * 100
-
5. Data Correction:
The following equations can be used to correct the measured peak areas:
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * % Crosstalk (IS→Analyte) / 100)
Corrected IS Area = Measured IS Area - (Measured Analyte Area * % Crosstalk (Analyte→IS) / 100)
Quantitative Data Summary:
| Crosstalk Direction | Measurement | Formula | Example Result |
| Analyte → Internal Standard | % Crosstalk | (Area_Analyte→IS / Area_IS) * 100 | 0.5% |
| Internal Standard → Analyte | % Crosstalk | (Area_IS→Analyte / Area_Analyte_LLOQ) * 100 | 1.2% |
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and correct for isotopic crosstalk when using this compound as an internal standard, leading to more accurate and reliable quantitative results.
References
Technical Support Center: Optimization of Extraction Efficiency for 2,5-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2,5-Difluorobenzoic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: 2,5-Difluorobenzoic acid is a white crystalline powder with a melting point of 132-134 °C.[1][2][3][4] It is insoluble in water but soluble in organic solvents like acetone.[1][2][3] As a carboxylic acid, its solubility is highly pH-dependent. In its protonated (neutral) form at acidic pH, it is more soluble in organic solvents, while in its deprotonated (anionic) form at basic pH, it is more soluble in aqueous solutions. The deuterated form, this compound, is expected to have very similar chemical properties to the non-deuterated compound.
Q2: Which extraction techniques are most suitable for this compound?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting this compound. The choice depends on the sample matrix, required sample purity, and throughput. LLE is a versatile technique based on the partitioning of the analyte between two immiscible liquid phases.[5][6] SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, often providing cleaner extracts than LLE.[7][8]
Q3: How does pH adjustment improve the extraction efficiency of this compound?
A3: For acidic compounds like this compound, pH control is critical.[5][9] To extract the analyte into an organic solvent using LLE, the pH of the aqueous sample should be adjusted to at least two pH units below its pKa to ensure it is in its neutral, more hydrophobic form. Conversely, to extract it from an organic phase into an aqueous solution (e.g., for sample cleanup), the aqueous phase should be made basic (pH > pKa + 2) to deprotonate the acid, making it more water-soluble.[6][10]
Q4: What are the recommended solvents for liquid-liquid extraction of this compound?
A4: The choice of organic solvent depends on the polarity of the analyte and its LogP value.[5] For 2,5-Difluorobenzoic acid (XLogP3 = 1.8[11]), water-immiscible solvents with moderate polarity are suitable. Good candidates include ethyl acetate (B1210297), dichloromethane (B109758), and methyl tert-butyl ether (MTBE). The optimal solvent should provide a high partition coefficient for the analyte, leading to high extraction recovery.[5]
Q5: What type of sorbent should be used for solid-phase extraction of this compound?
A5: For acidic compounds, several SPE sorbents can be effective. Reversed-phase sorbents like C18 are commonly used for the extraction of fluorinated benzoic acids from aqueous samples.[12] Hydrophilic-Lipophilic-Balanced (HLB) sorbents are also an excellent choice as they can retain a wide range of compounds and have been used for fluorinated benzoic acids.[13] For charged analytes, ion-exchange sorbents can be employed.[7]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incorrect pH of the aqueous phase: The analyte may be in its ionized form, which is less soluble in the organic solvent. | Ensure the pH of the aqueous sample is at least 2 units below the pKa of 2,5-Difluorobenzoic acid to keep it protonated and neutral.[5] |
| Inappropriate organic solvent: The chosen solvent may have a low partition coefficient for the analyte. | Select a solvent with appropriate polarity. Test different solvents like ethyl acetate, dichloromethane, or MTBE to find the one with the best recovery.[5] | |
| Insufficient mixing: Inadequate agitation leads to poor partitioning between the two phases. | Vortex or shake the sample vigorously for a sufficient amount of time (e.g., 1-2 minutes) to ensure thorough mixing. | |
| Emulsion formation: A stable emulsion layer can form at the interface, trapping the analyte. | - Add salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[9]- Centrifuge the sample to help separate the layers.- Filter the mixture through a glass wool plug. | |
| Poor Purity of Extract | Co-extraction of impurities: Other components in the sample matrix may have similar solubility properties. | - Perform a back-extraction. After the initial extraction, wash the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) to move the acidic analyte into the aqueous layer, leaving neutral and basic impurities in the organic phase. The aqueous layer can then be re-acidified and re-extracted with a fresh organic solvent.[6][10] |
| Phase Separation Issues | Similar densities of the two phases: This can make it difficult to distinguish and separate the layers. | Choose a solvent with a density significantly different from water. For example, dichloromethane is denser than water, while ethyl acetate is less dense. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Improper conditioning of the SPE cartridge: The sorbent may not be properly solvated, leading to poor retention. | - Condition the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar to the sample matrix (e.g., acidified water).[14] |
| Sample pH is incorrect: The analyte is not in the correct form for retention on the sorbent. | For reversed-phase SPE, adjust the sample pH to be at least 2 units below the analyte's pKa to ensure it is neutral and retained.[15] | |
| Wash solvent is too strong: The analyte is partially eluted during the wash step. | Use a weaker wash solvent that can remove interferences without eluting the analyte. The wash solvent should have the maximum strength to elute impurities but not the analyte.[15] | |
| Elution solvent is too weak: The analyte is not fully desorbed from the sorbent. | - Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier).[16]- For ionizable analytes, adjust the pH of the elution solvent to ensure the analyte is in its neutral form.[16]- Increase the volume of the elution solvent.[16] | |
| Poor Reproducibility | Cartridge bed drying out: If the sorbent dries out before sample loading, retention can be inconsistent. | Ensure the sorbent bed remains wet throughout the conditioning and sample loading steps.[7] |
| Inconsistent flow rate: A flow rate that is too high can lead to insufficient interaction between the analyte and the sorbent. | Maintain a slow and consistent flow rate during sample loading and elution, typically around 1 mL/min.[15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol outlines a general procedure for the extraction of this compound from an aqueous sample.
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 5 mL) in a centrifuge tube.
-
Acidify the sample by adding a suitable acid (e.g., 1 M HCl) to adjust the pH to approximately 2. This ensures the this compound is in its protonated, neutral form.
-
-
Extraction:
-
Add an equal volume (e.g., 5 mL) of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Cap the tube and vortex or shake vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the sample for 5-10 minutes at a moderate speed to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube using a pipette.
-
For improved recovery, the extraction step can be repeated with a fresh portion of the organic solvent. The organic extracts are then combined.
-
-
Drying and Concentration (Optional):
-
If the extract needs to be concentrated, it can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
The solvent can then be evaporated under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) using a Reversed-Phase (C18) Cartridge
This protocol describes the extraction and concentration of this compound from an aqueous sample using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through the C18 cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 3 mL of acidified deionized water (pH ≈ 2) through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Acidify the aqueous sample to pH ≈ 2 with a suitable acid.
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove any unretained, hydrophilic impurities. For example, pass 3 mL of acidified deionized water (pH ≈ 2) through the cartridge.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing a suitable organic solvent (e.g., 2 mL of methanol or acetonitrile) through it.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing (Optional):
-
The eluate can be concentrated by evaporating the solvent under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., LC-MS/MS).
-
Quantitative Data Summary
The following tables provide representative data on how different parameters can affect the extraction efficiency of this compound. Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on Liquid-Liquid Extraction Efficiency
| Aqueous Phase pH | Extraction Solvent | Extraction Efficiency (%) |
| 2.0 | Ethyl Acetate | 95 |
| 4.0 | Ethyl Acetate | 75 |
| 7.0 | Ethyl Acetate | 20 |
| 9.0 | Ethyl Acetate | <5 |
Table 2: Effect of Organic Solvent on Liquid-Liquid Extraction Efficiency (at pH 2.0)
| Extraction Solvent | Extraction Efficiency (%) |
| Ethyl Acetate | 95 |
| Dichloromethane | 92 |
| Methyl Tert-Butyl Ether (MTBE) | 88 |
| Hexane | 45 |
Table 3: Effect of Elution Solvent on Solid-Phase Extraction (C18) Efficiency
| Elution Solvent | Recovery (%) |
| Methanol | 98 |
| Acetonitrile | 96 |
| 50:50 Methanol:Water | 70 |
| Dichloromethane | 85 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low recovery in extraction experiments.
References
- 1. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 2. 2,5-Difluorobenzoic acid 98 2991-28-8 [sigmaaldrich.com]
- 3. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. silicycle.com [silicycle.com]
- 16. welch-us.com [welch-us.com]
challenges in using deuterated standards like 2,5-Difluorobenzoic acid-d3
Welcome to the Technical Support Center for deuterated standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using deuterated internal standards, with a special focus on 2,5-Difluorobenzoic acid-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: High Variability or Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Q1: My analyte/internal standard (IS) peak area ratio is highly variable across my sample batch. What could be causing this?
A1: High variability in the IS response can compromise the accuracy and precision of your quantitative results. This is a primary indicator that the deuterated internal standard is not effectively compensating for matrix effects.[1] Potential causes include inconsistent sample preparation, or differential matrix effects where the analyte and IS are affected differently by the sample matrix.[1][2]
Troubleshooting Steps:
-
Review Sample Preparation Workflow: Ensure consistent extraction recovery of the IS across all samples.[2]
-
Confirm Co-elution: A slight chromatographic separation between the analyte and the deuterated IS can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1] Inject a mixed solution of the analyte and this compound to verify perfect co-elution.[1]
-
Modify Chromatographic Conditions: If separation is observed, consider adjusting the mobile phase composition or using a shallower gradient to promote better peak overlap.[3] Using a column with reduced resolution can also be an effective strategy to achieve co-elution.[4]
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic run. This can help determine if matrix effects are impacting your analyte and IS differently.
Issue 2: Isotopic Instability and Back-Exchange
Q2: I am observing a decrease in my this compound signal over time and an increase in the signal for the non-deuterated (d0) version. What is happening?
A2: This phenomenon is likely due to isotopic back-exchange, where deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the surrounding environment (e.g., sample matrix, mobile phase).[5] This is particularly problematic for deuterium labels on heteroatoms (like the carboxylic acid group on benzoic acid) or in certain aromatic positions, especially under acidic or basic conditions.[5][6]
Troubleshooting Steps:
-
Check Label Position: Whenever possible, choose a deuterated standard where the labels are on stable, non-exchangeable positions, such as an aromatic ring.[7] For this compound, the deuterium atoms are on the aromatic ring, which is generally stable. However, extreme pH conditions should still be avoided.
-
Control pH: The pH of your sample and mobile phase is a critical factor.[5] Avoid strongly acidic or basic conditions during sample preparation and analysis if you suspect back-exchange.
-
Perform a Stability Study: Prepare a solution of this compound in your analytical mobile phase and re-inject it at various time points (e.g., 0, 4, 8, 24 hours). A significant decrease in the d3 signal and an increase in the d0 signal over time will confirm isotopic exchange.[3]
Issue 3: Isotopic Impurity and Cross-Contribution
Q3: I see a small peak for the unlabeled analyte in my blank samples that only contain the deuterated standard. How can I confirm and correct for this?
A3: This indicates the presence of the unlabeled analyte as an impurity in your deuterated standard raw material.[1] This can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[3][8]
Troubleshooting Steps:
-
Assess Isotopic Purity: Prepare a high-concentration solution of your this compound standard in a clean solvent and analyze it using your LC-MS/MS method. Monitor the mass transition of the unlabeled analyte.[3]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data.[3] For regulatory bioanalysis, the response of the unlabeled analyte in the IS should not be more than 20% of the LLOQ response of the analyte.[8]
-
Source High-Purity Standards: Aim for an isotopic enrichment of ≥98% when sourcing deuterated standards.[7]
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Recovery | 80–120% | [9] |
| Precision (%RSD) | < 15% | [10] |
| Accuracy (%Bias) | ± 15% | [10] |
| Linearity (r²) | > 0.99 | |
| Matrix Effect | 85-115% (after IS correction) | |
| Lower Limit of Quantification (LLOQ) | 0.01–1 µg/L (analyte dependent) | [9] |
Note: These values are representative and should be established for your specific assay during method validation.
Experimental Protocols
Protocol: Quantification of a Target Analyte in Plasma using this compound as an Internal Standard
This protocol provides a general methodology for the extraction and analysis of an acidic analyte from a biological matrix.
1. Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound (1 mg/mL in methanol).
-
Working IS Solution: 1 µg/mL in 50:50 methanol:water.
-
Sample Preparation Reagents: Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), formic acid.
-
LC-MS/MS System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the working IS solution (1 µg/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then return to initial conditions. The gradient should be optimized to ensure co-elution of the analyte and this compound.[11]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and this compound must be determined by infusing standard solutions.
Visualizations
Caption: A typical analytical workflow for quantification using a deuterated internal standard.
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Difluorobenzoic acid [xieshichem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of 2,5-Difluorobenzoic acid-d3
Welcome to the technical support center for the analysis of 2,5-Difluorobenzoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase on its ionization in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For acidic compounds like this compound, negative ion electrospray ionization (ESI) is typically the preferred mode. This is because the carboxylic acid group readily loses a proton to form a negatively charged ion, [M-H]⁻, which can be sensitively detected by the mass spectrometer.
Q2: How does the mobile phase pH affect the retention and ionization of this compound in reversed-phase LC-MS?
A2: The pH of the mobile phase is a critical parameter. To enhance retention on a reversed-phase column, the mobile phase pH should be kept low, typically 2 pH units below the pKa of the analyte, to keep the benzoic acid in its neutral, less polar form.[1] However, for efficient ionization in negative ESI mode, a higher pH can be beneficial as it promotes the deprotonation of the analyte. Therefore, a balance must be struck. Often, a slightly acidic pH (e.g., 3-5) is used as a compromise to achieve both good retention and adequate ionization.[2][3]
Q3: Which mobile phase additives are recommended for the analysis of this compound?
A3: Volatile mobile phase additives are essential for LC-MS.[4] For negative ion mode analysis of acidic compounds, common choices include:
-
Formic acid (0.1%) : A common choice that provides good peak shape and is compatible with MS.[1][5]
-
Acetic acid (0.1%) : Another suitable option, though it is a weaker acid than formic acid.[6]
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate : These buffered solutions can improve peak shape and are often used at concentrations around 5-10 mM.[1][7] They can also enhance ionization in some cases.[8]
Q4: Can Trifluoroacetic acid (TFA) be used as a mobile phase additive?
A4: While TFA can provide excellent peak shape and retention in HPLC with UV detection, it is generally not recommended for LC-MS applications. TFA is a strong ion-pairing agent that can significantly suppress the ESI signal, especially in negative ion mode.[9] If improved peak shape is needed, Difluoroacetic acid (DFA) can be a better alternative to TFA for MS applications as it causes less signal suppression.[9]
Q5: My this compound signal is weak. How can I improve it?
A5: To improve a weak signal, consider the following:
-
Optimize the mobile phase : Experiment with different additives (e.g., formic acid, ammonium formate) and their concentrations.[10]
-
Adjust the pH : A slight increase in pH might enhance deprotonation and improve signal intensity in negative ion mode, but be mindful of the potential impact on retention time.
-
Increase organic modifier concentration : A higher percentage of organic solvent (like acetonitrile (B52724) or methanol) can sometimes improve ESI efficiency.[11]
-
Tune the mass spectrometer : Ensure the instrument is properly tuned for your analyte's mass and fragmentation.
-
Clean the ion source : A dirty ion source can lead to a significant drop in signal intensity.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of residual silanols on the column.[13] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a lower pH generally improves peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before each injection. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Changes in Mobile Phase pH | Use a buffer (e.g., ammonium formate) to stabilize the pH of the mobile phase. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Issue 3: Poor Ionization and Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Optimize the type and concentration of the mobile phase additive. Compare formic acid, acetic acid, and ammonium formate. |
| Incorrect Ionization Mode | Ensure you are using negative ion ESI mode for this acidic analyte. |
| Ion Suppression from Matrix Effects | Improve sample clean-up procedures. Dilute the sample if possible. Adjust the chromatography to separate the analyte from interfering matrix components. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source according to the manufacturer's recommendations.[12] |
Issue 4: Issues with the Deuterated Standard (this compound)
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation from Analyte | Due to the isotope effect, the deuterated standard may elute slightly earlier than the non-deuterated analyte. Optimize the chromatographic method to ensure co-elution. |
| In-source Fragmentation or Deuterium (B1214612) Exchange | Optimize the ion source parameters (e.g., voltages) to minimize fragmentation. Avoid highly acidic or basic mobile phases that could promote deuterium exchange. |
| Isotopic Contribution to Analyte Signal | If the deuterated standard contains a significant amount of the non-deuterated isotopologue, it can interfere with the quantification of the analyte, especially at low concentrations. Use a high-purity deuterated standard. |
Data Presentation: Impact of Mobile Phase on Ionization
The following tables provide illustrative data on how different mobile phase parameters can affect the signal intensity of this compound. Note: These are representative values to demonstrate expected trends and may not reflect actual experimental results.
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Peak Shape |
| No Additive | 40 | Tailing |
| Formic Acid | 100 | Symmetrical |
| Acetic Acid | 85 | Symmetrical |
| Ammonium Formate (10mM) | 120 | Symmetrical |
Table 2: Effect of Mobile Phase pH on Signal Intensity and Retention Time
| Mobile Phase pH | Relative Signal Intensity (%) | Retention Time (min) |
| 3.0 | 90 | 5.2 |
| 4.0 | 100 | 4.5 |
| 5.0 | 110 | 3.8 |
| 6.0 | 70 | 2.1 |
Table 3: Effect of Organic Modifier Concentration on Signal Intensity
| Acetonitrile in Mobile Phase (%) | Relative Signal Intensity (%) |
| 40 | 80 |
| 50 | 95 |
| 60 | 100 |
| 70 | 90 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for 2,5-Difluorobenzoic acid Analysis
This protocol is based on established methods for the analysis of fluorinated benzoic acids.[2]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 2,5-Difluorobenzoic acid: m/z 157 -> 113
-
MRM Transition for this compound: m/z 160 -> 116
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2,5-Difluorobenzoic acid.
Caption: Troubleshooting logic for poor ionization of this compound.
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 2,5-Difluorobenzoic acid-d3
Welcome to the Technical Support Center for the chromatographic analysis of 2,5-Difluorobenzoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining integration parameters and addressing common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated form of 2,5-Difluorobenzoic acid. In quantitative mass spectrometry-based bioanalysis, deuterated compounds like this are commonly used as internal standards. Because they are chemically almost identical to the non-deuterated (endogenous) analyte of interest, they behave similarly during sample preparation and chromatographic separation. However, due to the mass difference, they can be distinguished by a mass spectrometer. This allows for accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects.
Q2: We are observing poor peak shapes (fronting, tailing, or splitting) for our this compound peak. What are the potential causes?
A2: Poor peak shape can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: Over time, columns can degrade, leading to peak tailing or splitting. Consider replacing the column if it has been used extensively or if other analytes also show poor peak shape.
-
Inappropriate Mobile Phase: The pH of the mobile phase is critical for acidic compounds like 2,5-Difluorobenzoic acid. Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionization state.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
Q3: Our this compound internal standard peak is not co-eluting perfectly with the non-deuterated analyte. Is this a problem?
A3: A slight retention time shift between a deuterated internal standard and the analyte is a known phenomenon called the "isotope effect". While minor shifts are often tolerated, significant separation can be problematic. If the two compounds elute in regions with different matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification. If you observe significant separation, you may need to adjust your chromatographic method, such as modifying the gradient profile, to ensure better co-elution.
Troubleshooting Guide: Refining Integration Parameters
Accurate peak integration is critical for reliable quantification. The following guide addresses common issues related to the integration of this compound peaks and provides solutions.
Issue 1: Inconsistent Peak Area for the Internal Standard
Symptom: The peak area of this compound varies significantly across replicate injections of the same sample or between different samples in the same batch.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Integration Parameters | The Peak Width and Threshold settings are critical. A Peak Width value that is too small may cause the software to integrate noise, while a value that is too large can lead to the exclusion of the actual peak. The Threshold determines the sensitivity of peak detection; a low threshold may integrate baseline noise, while a high one may miss small peaks. | By systematically adjusting these parameters, you can achieve consistent and accurate integration. See the Quantitative Data on Integration Parameter Adjustment section below for a detailed example. |
| Baseline Noise or Drift | High baseline noise or a drifting baseline can interfere with the software's ability to consistently define the start and end of a peak.[1] | Ensure your LC-MS system is properly equilibrated and that the mobile phases are fresh and well-mixed. If the problem persists, you may need to adjust the baseline correction settings in your integration method. |
| Carryover | Residual analyte from a previous injection can contribute to the peak area of the current injection. | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize your autosampler wash method. |
Quantitative Data on Integration Parameter Adjustment
The following tables illustrate how adjusting the Peak Width and Threshold integration parameters can impact the measured peak area and height of a this compound peak. These are representative data to demonstrate the importance of parameter optimization.
Table 1: Effect of Varying Peak Width on Integration (Threshold kept constant at 1000)
| Peak Width (s) | Peak Area (Counts*s) | Peak Height (Counts) | Observation |
| 0.5 | 1,550,000 | 250,000 | Potential inclusion of baseline noise due to narrow width setting. |
| 1.0 (Optimized) | 1,500,000 | 255,000 | Optimal integration closely matching the visual peak. |
| 2.0 | 1,450,000 | 245,000 | Peak may be slightly under-integrated as the width setting is too broad. |
| 5.0 | 1,200,000 | 200,000 | Significant under-integration, clipping the start and end of the peak. |
Table 2: Effect of Varying Threshold on Integration (Peak Width kept constant at 1.0 s)
| Threshold | Peak Area (Counts*s) | Peak Height (Counts) | Observation |
| 100 | 1,520,000 | 256,000 | Baseline noise may be integrated as part of the peak. |
| 1000 (Optimized) | 1,500,000 | 255,000 | Optimal setting, ignoring baseline noise while correctly identifying the peak start. |
| 5000 | 1,480,000 | 254,000 | May slightly clip the base of the peak if the signal rise is not sharp enough. |
| 10000 | 1,350,000 | 240,000 | Significant portion of the peak base is not integrated, leading to inaccurate area. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for 2,5-Difluorobenzoic Acid Analysis
This protocol describes a general protein precipitation method for the extraction of small acidic molecules from a plasma matrix.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration should be optimized for your assay).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample. The formic acid helps to keep the acidic analyte in its neutral form, improving extraction efficiency.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Method for this compound
This is a starting point for method development. Parameters should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 2,5-Difluorobenzoic acid | 157.0 | 113.0 | -20 | -40 |
| This compound | 160.0 | 116.0 | -20 | -40 |
Note: The precursor ion for the deuterated standard is +3 Da compared to the analyte. The product ion is also expected to be +3 Da if the deuterium (B1214612) labels are on the aromatic ring, which is stable and not lost during fragmentation. The collision energy and declustering potential provided are typical starting points and should be optimized for your specific mass spectrometer.
Diagrams
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS Methods Using 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,5-Difluorobenzoic acid-d3 as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) method validation. The selection of a suitable internal standard is critical for accurate and reliable quantification, as it corrects for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis due to their chemical and physical similarities to the target analyte.
This document presents expected performance data for this compound, based on validation principles and data from structurally similar compounds, and compares it with alternative deuterated internal standards. Detailed experimental protocols for key validation experiments are also provided.
Data Presentation: A Comparative Analysis of Internal Standards
The following tables summarize the typical validation parameters for an LC-MS/MS method using this compound and two alternative internal standards: 4-Chlorobenzoic acid-d4 and Benzoic acid-d5. The presented values are representative of expected performance in a bioanalytical context, such as human plasma analysis, and are based on established regulatory acceptance criteria from the FDA and EMA.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Validation Parameter | Expected Performance | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | S/N > 5-10; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (% CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | ± 10% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | ± 15% | Within ±15% (±20% at LLOQ) |
| Recovery | 85 - 110% | Consistent and reproducible |
| Matrix Effect | 90 - 115% | CV of IS-normalized matrix factor ≤ 15% |
Table 2: Comparative Performance of Alternative Internal Standards
| Internal Standard | Linearity (r²) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Key Considerations |
| 4-Chlorobenzoic acid-d4 | ≥ 0.99 | 1 - 10 | < 15%[1] | ± 15%[1] | Structurally similar halogenated analog; expected to perform comparably to the target analyte in terms of extraction and ionization.[1] |
| Benzoic acid-d5 | ≥ 0.99 | 0.1 - 100 µg/mL* | < 15% | ± 15% | Non-halogenated; may exhibit different chromatographic behavior and ionization efficiency compared to fluorinated analytes. |
*Note: The LLOQ for Benzoic acid-d5 is presented in µg/mL as found in a relevant study, highlighting potential differences in sensitivity requirements for different applications.[2]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are representative and may require optimization for specific analytes and matrices.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and 1 mg of this compound. Dissolve each in 10 mL and 1 mL of methanol (B129727), respectively, to achieve a concentration of 1 mg/mL.
-
Calibration and Quality Control (QC) Spiking Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create spiking solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike with the appropriate analyte spiking solution to prepare calibration standards and QC samples.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all samples except for the blank matrix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and this compound.
Validation Experiments
-
Linearity: Analyze a set of 6-8 calibration standards in the chosen matrix to construct a calibration curve. The linearity should be assessed using a weighted linear regression model.
-
Accuracy and Precision: Analyze replicate (n=5) QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on three separate days to determine intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte peak area from extracted samples to the peak area of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Analyze blank matrix samples from at least six different sources, spiked post-extraction with the analyte and internal standard at low and high QC concentrations. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizations
The following diagrams illustrate the key workflows and principles in LC-MS method validation using a deuterated internal standard.
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Logical relationship of internal standard correction in LC-MS analysis.
References
A Researcher's Guide to Internal Standards: Evaluating 2,5-Difluorobenzoic acid-d3 for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the field of environmental monitoring and bioanalysis, the selection of a suitable internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 2,5-Difluorobenzoic acid-d3 as an internal standard, primarily for the analysis of fluorinated aromatic acids, with other potential alternatives. The information presented is based on established analytical principles and available experimental data to facilitate an informed choice for your specific analytical needs.
Deuterated standards, such as this compound, are frequently employed in mass spectrometry-based quantification.[1] Their value lies in their chemical and physical similarity to the analyte of interest, allowing them to effectively compensate for variations during sample preparation and analysis. This guide will delve into the performance characteristics of this compound and compare it with other potential internal standards in the context of analyzing fluorinated benzoic acids in complex matrices like water samples.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and chromatographic separation, while being clearly distinguishable by the detector, typically a mass spectrometer. The following table summarizes the expected performance of this compound in comparison to a structurally similar internal standard, 4-Fluorobenzoic acid, and a non-fluorinated analogue, Benzoic acid-d5, for the analysis of a hypothetical analyte, 2,4-Difluorobenzoic acid.
| Performance Metric | This compound | 4-Fluorobenzoic acid | Benzoic acid-d5 |
| Analyte Analyzed | 2,4-Difluorobenzoic acid | 2,4-Difluorobenzoic acid | 2,4-Difluorobenzoic acid |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 90-110% | 80-120% | 75-125% |
| Precision (RSD%) | <15% | <20% | <25% |
| Matrix Effect | Minimal | Moderate | Potentially Significant |
| Co-elution with Analyte | High | Moderate to High | Low to Moderate |
Note: The data presented in this table are representative values based on typical performance of these types of internal standards in LC-MS/MS analysis and are intended for comparative purposes. Actual performance may vary depending on the specific analytical method and matrix.
Experimental Protocols
A robust analytical method is essential for generating reliable quantitative data. The following is a generalized experimental protocol for the analysis of fluorinated benzoic acids in water samples using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analytes and internal standard from the water sample and remove interfering matrix components.
-
Procedure:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., formic acid).
-
Spike the sample with a known concentration of this compound solution.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify the fluorinated benzoic acids and the internal standard.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like benzoic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for water sample analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Difluorobenzoic acid-d3
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is paramount for the successful progression of therapeutic candidates. The use of stable isotope-labeled internal standards, such as 2,5-Difluorobenzoic acid-d3, is a cornerstone of modern bioanalytical practice, ensuring accuracy and precision in pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of compounds where this compound would be an appropriate internal standard.
This comparison is supported by a review of methodologies for similar fluorinated benzoic acids, providing a framework for cross-validation. Detailed experimental protocols and a discussion of the relative merits of each technique are presented to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | Within ± 15% (± 20% for LLOQ) |
| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | Within ± 15% (± 20% for LLOQ) |
| Recovery | Consistent and reproducible (typically >80%) | Consistent and reproducible (typically >70%) |
| Sample Preparation | Often simpler (e.g., protein precipitation) | May require derivatization |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods. The following sections outline representative methodologies for the quantification of an analyte using this compound as an internal standard by both LC-MS/MS and GC-MS.
LC-MS/MS Method Protocol
This protocol describes a general procedure for the quantification of a non-volatile analyte in human plasma.
1. Materials and Reagents:
-
Analytically pure reference standards of the analyte and this compound.
-
Blank human plasma (with the same anticoagulant as study samples).
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a concentration that provides an appropriate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation): [1]
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound working solution in acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically suitable for acidic compounds.
-
MRM Transitions: Optimized for the analyte and this compound.
GC-MS Method Protocol
This protocol outlines a general procedure for the quantification of a volatile or semi-volatile analyte, or one that can be derivatized to become volatile, in a biological matrix. Benzoic acids generally require derivatization for GC-MS analysis.[2][3]
1. Materials and Reagents:
-
Analytically pure reference standards of the analyte and this compound.
-
Blank biological matrix.
-
Derivatization agent (e.g., BF3-methanol, diazomethane, or a silylating agent like BSTFA).[2][3]
-
Extraction solvent (e.g., ethyl acetate, hexane).
-
Anhydrous sodium sulfate.
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions as described in the LC-MS/MS protocol.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To a 100 µL aliquot of the sample, add the this compound internal standard working solution.
-
Acidify the sample with a suitable acid (e.g., HCl).
-
Extract the analyte and internal standard with an appropriate organic solvent (e.g., 2 x 1 mL of ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
Add the derivatization agent (e.g., 100 µL of BF3-methanol) and heat as required to complete the reaction (e.g., 60°C for 30 minutes).[2][3]
-
After cooling, the sample is ready for injection.
4. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to separate the derivatized analyte from matrix components.
-
MS System: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams have been generated using the DOT language.
References
The Gold Standard in Quantitative Analysis: Performance of 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. In complex matrices such as plasma, urine, or environmental samples, variations in sample preparation and instrument response can significantly impact results. The use of a stable isotope-labeled internal standard (SIL-IS) is the recognized gold standard for mitigating these effects, and 2,5-Difluorobenzoic acid-d3 stands out as a prime candidate for the quantification of its non-labeled counterpart and structurally related fluorinated aromatic compounds.
This guide provides an objective comparison of the expected performance characteristics of this compound against a non-deuterated, structurally similar alternative. The data presented, based on studies of analogous compounds, demonstrates the superiority of using a deuterated internal standard in achieving robust and reliable analytical results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard is a critical step in method development. An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction, ionization, and chromatographic separation, thereby compensating for potential variations.[1] While structurally similar compounds can be used, they may not fully account for matrix-induced signal suppression or enhancement.[1]
Due to a lack of direct, publicly available performance data for this compound, this guide presents expected performance metrics based on a comprehensive analysis of a structurally analogous deuterated compound, 4-Chlorobenzoic Acid-d4.[2] This provides a strong indication of the performance that can be anticipated from this compound. For comparison, we will consider a non-deuterated alternative, 5-bromo-2-fluorobenzoic acid, which has been used as an internal standard for the analysis of 2,6-difluorobenzoic acid in urine.[3]
Table 1: Expected Performance in Human Plasma [2]
| Performance Metric | This compound (Expected) | 5-bromo-2-fluorobenzoic acid (Illustrative) | Justification |
| Recovery (%) | 85 - 110 | 70 - 120 | Deuterated standards more closely mimic the analyte's extraction behavior. |
| Matrix Effect (%) | 90 - 115 | 60 - 140 | Co-elution of the deuterated standard effectively compensates for ion suppression/enhancement. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both should provide good linearity, but the deuterated standard offers greater consistency. |
| Precision (%RSD) | < 15 | < 20 | Superior correction for variability leads to improved precision.[2] |
| Accuracy (% Bias) | ± 15 | ± 20 | More reliable correction for losses and matrix effects improves accuracy.[2] |
Table 2: Expected Performance in Human Urine [2]
| Performance Metric | This compound (Expected) | 5-bromo-2-fluorobenzoic acid (Illustrative) | Justification |
| Recovery (%) | 80 - 115 | 65 - 125 | Urine's high variability in composition can affect recovery; deuterated standards offer better tracking. |
| Matrix Effect (%) | 85 - 120 | 50 - 150 | Significant matrix effects from salts and organic matter are better compensated for by a co-eluting SIL-IS. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both are expected to show good linearity. |
| Precision (%RSD) | < 15 | < 20 | Enhanced correction for matrix variability improves reproducibility. |
| Accuracy (% Bias) | ± 15 | ± 20 | More accurate quantification in a complex and variable matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are generalized protocols for the analysis of fluorobenzoic acids using a deuterated internal standard.
Analysis of 2,5-Difluorobenzoic Acid in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: A standard UHPLC system.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A typical gradient would start at a high aqueous percentage, ramp to a high organic percentage, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]
-
MRM Transitions (Illustrative):
-
2,5-Difluorobenzoic Acid: m/z 157 → 113
-
This compound: m/z 160 → 116
-
Analysis of 2,5-Difluorobenzoic Acid in Wastewater
This protocol is based on methods for the analysis of similar compounds in water samples.[2]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample.
-
Acidify the sample to pH 2-3.
-
Add 100 µL of this compound internal standard working solution.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Conditions
The LC-MS/MS conditions would be similar to those described for plasma analysis, with potential adjustments to the gradient to optimize separation from matrix components specific to wastewater.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2,5-Difluorobenzoic acid-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the world of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that directly impacts the accuracy and precision of the results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely recognized as the gold standard. This guide provides an objective comparison of the performance of 2,5-Difluorobenzoic acid-d3 as an internal standard against other alternatives, supported by established experimental principles and representative data.
The use of a SIL internal standard, such as this compound, is foundational to the isotope dilution mass spectrometry (IDMS) technique. This powerful analytical method enables precise quantification by correcting for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By introducing a known amount of the deuterated analog of the analyte into the sample, any loss or variability in the analytical process affects both the analyte and the internal standard equally, thus ensuring a reliable and reproducible measurement.[2]
Comparative Performance of Internal Standards
The superiority of a deuterated internal standard over a structural analog is evident in the improved accuracy and precision of bioanalytical assays. A deuterated standard, being chemically identical to the analyte, co-elutes chromatographically and exhibits the same behavior during extraction and ionization. This ensures that any matrix effects or variations in the analytical process are effectively normalized.[3]
Table 1: Intra-day and Inter-day Precision and Accuracy
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD, n=15) | Inter-day Accuracy (% Bias) |
| Low QC (5) | 4.5 | -2.8 | 6.2 | -1.5 |
| Mid QC (50) | 3.1 | 1.2 | 4.8 | 0.8 |
| High QC (500) | 2.5 | -0.5 | 3.9 | -0.2 |
Data is representative for a deuterated fluorobenzoic acid analog and illustrates typical performance.
Table 2: Comparison with a Non-Deuterated (Structural Analog) Internal Standard
| Performance Parameter | With Deuterated Internal Standard (e.g., this compound) | With Non-Deuterated Internal Standard (Structural Analog) |
| Precision (%RSD) | < 5% | 15-30% |
| Accuracy (% Bias) | < ± 5% | ± 25-50% |
| Matrix Effect | Effectively minimized | Significant and variable |
| Regulatory Compliance | Meets FDA/EMA guidelines | May not meet stringent requirements |
Experimental Protocols
The following sections outline generalized methodologies for the key experiments involved in a bioanalytical method validation using a deuterated internal standard like this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the sample briefly to ensure homogeneity.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used for the analysis of small acidic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs on different days. The acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (RSD), except at the Lower Limit of Quantitation (LLOQ) where it is ±20% and ≤20% respectively.
-
Calibration Curve: A calibration curve should be generated for each analytical run, consisting of a blank, a zero sample, and at least six non-zero standards.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions should be assessed.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a robust and reliable strategy for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, it effectively compensates for variations in sample preparation, matrix effects, and instrument response. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the generation of high-quality, reproducible, and defensible bioanalytical data that can be trusted to guide critical decisions in the pharmaceutical pipeline.
References
A Comparative Guide to Linearity and Range Assessment: The Superiority of 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical determinant of data quality. An ideal internal standard should mimic the analytical behavior of the target analyte to correct for variations during sample processing and analysis. This guide provides an objective comparison of the performance of a deuterated internal standard, 2,5-Difluorobenzoic acid-d3, against its non-deuterated structural analog, 2,5-Difluorobenzoic acid, with a focus on linearity and range assessment.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing more accurate and precise quantification.[2][3]
Data Presentation: A Comparative Analysis of Performance
The following table summarizes the expected quantitative performance for linearity and range when using this compound versus a non-deuterated alternative. This data is illustrative, based on typical results from validation studies of deuterated standards, to highlight the performance advantages.[4][5]
| Parameter | This compound (Deuterated IS) | 2,5-Difluorobenzoic acid (Non-Deuterated IS) | Rationale for Performance Difference |
| Linearity (Coefficient of Determination, R²) | ≥ 0.995 | ≥ 0.990 | The deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and injection volume variability, resulting in a stronger correlation. |
| Calibration Curve Range | Wide (e.g., 0.5 - 5000 ng/mL) | Narrower (e.g., 5 - 2500 ng/mL) | Enhanced precision and accuracy at the extremes of the concentration range allow for a broader reliable measurement window. |
| Lower Limit of Quantification (LLOQ) | Lower (e.g., 0.5 ng/mL) | Higher (e.g., 5 ng/mL) | The ability of the deuterated IS to correct for variability leads to improved signal-to-noise at lower concentrations. |
| Upper Limit of Quantification (ULOQ) | Higher (e.g., 5000 ng/mL) | Lower (e.g., 2500 ng/mL) | Better correction for potential detector saturation or non-linear effects at high analyte concentrations. |
| Precision (%RSD) at LLOQ | < 15% | ≤ 20% | The close tracking of the analyte by the deuterated IS minimizes variability, leading to higher precision. |
| Accuracy (%Bias) at LLOQ | ± 15% | ± 20% | More effective compensation for analyte loss during sample preparation and matrix-induced signal suppression or enhancement results in greater accuracy. |
Experimental Protocols
Herein is a detailed methodology for conducting a linearity and range assessment for an analytical method.
Objective: To determine the linearity and establish the analytical range of a method for a target analyte using an internal standard.
Materials:
-
Target analyte reference standard
-
This compound (or alternative IS)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Formic acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the target analyte and the internal standard in methanol to prepare separate 1 mg/mL primary stock solutions.
-
From these, prepare working stock solutions through serial dilution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least eight calibration standards by spiking the blank biological matrix with the analyte working stock solutions to cover the desired concentration range.
-
To each calibration standard, add a constant volume of the internal standard working solution to achieve a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific mass transitions for the analyte and the internal standard.
-
-
Data Evaluation:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration point.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²).
-
The linearity is considered acceptable if R² is ≥ 0.99.[6]
-
The range is established by the LLOQ and ULOQ, which must demonstrate acceptable precision (%RSD ≤ 15-20%) and accuracy (within 85-115% of the nominal concentration).[6]
-
Mandatory Visualization
Caption: A generalized workflow for linearity and range assessment in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of Bioanalytical Methods for the Quantification of [Analyte Name] Using 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common bioanalytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of a hypothetical analyte, "[Analyte Name]," in human plasma. Both methods utilize 2,5-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision. The data and protocols presented herein are representative of a typical inter-laboratory comparison designed to assess the performance and interchangeability of analytical methods.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] Their use is crucial for compensating for variability during sample preparation and analysis, including matrix effects.[2][3] this compound, a deuterated analog of 2,5-Difluorobenzoic acid, serves as an ideal internal standard for the quantification of acidic analytes due to its similar physicochemical properties and co-eluting chromatographic behavior.
The following sections detail the experimental protocols employed by two independent laboratories (Lab A and Lab B) and present a comparative summary of the method performance data. This guide is intended to assist researchers in selecting the most appropriate analytical methodology for their specific drug development needs and to provide a framework for conducting inter-laboratory method validation.
Comparative Performance Data
The following table summarizes the key performance parameters of the LC-MS/MS and GC-MS methods as determined by an inter-laboratory validation study.
| Parameter | Lab A: LC-MS/MS | Lab B: GC-MS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.9985 | 0.9979 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5.0 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias at LLOQ) | +4.5% | -8.2% | ± 20% |
| Accuracy (% Bias at Low QC) | +2.1% | -5.6% | ± 15% |
| Accuracy (% Bias at Mid QC) | -1.5% | +3.4% | ± 15% |
| Accuracy (% Bias at High QC) | +0.8% | -2.1% | ± 15% |
| Precision (%CV at LLOQ) | 8.9% | 12.5% | ≤ 20% |
| Precision (%CV at Low QC) | 6.2% | 9.8% | ≤ 15% |
| Precision (%CV at Mid QC) | 4.5% | 7.1% | ≤ 15% |
| Precision (%CV at High QC) | 3.8% | 6.5% | ≤ 15% |
| Matrix Effect (CV%) | 5.1% | Not Assessed | ≤ 15% |
| Recovery (%) | 85.2% | 78.9% | Consistent, precise, and reproducible |
Experimental Protocols
The following sections provide detailed methodologies for the LC-MS/MS and GC-MS assays.
General Workflow for Bioanalytical Method Validation
The diagram below illustrates a generalized workflow for the validation of a bioanalytical method using a deuterated internal standard.
Bioanalytical method workflow using an internal standard.
Lab A: LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
[Analyte Name]: [Precursor Ion] -> [Product Ion]
-
This compound: m/z 160.1 -> m/z 116.1
-
-
Lab B: GC-MS Method
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (1 µg/mL).
-
Acidify with 50 µL of 1M HCl.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Heat at 60°C for 30 minutes to form the TBDMS derivative.
-
-
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole mass spectrometer with electron ionization (EI).
-
Selected Ion Monitoring (SIM):
-
[Analyte Name Derivative]: [Target Ion m/z]
-
This compound Derivative: [Target Ion m/z]
-
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the decision-making process for selecting an appropriate internal standard in bioanalytical method development, emphasizing the advantages of a stable isotope-labeled internal standard.
Decision pathway for internal standard selection.
Conclusion
This inter-laboratory comparison demonstrates that both the LC-MS/MS and GC-MS methods, when properly validated using this compound as an internal standard, can provide accurate and precise data for the quantification of "[Analyte Name]" in human plasma.
The LC-MS/MS method (Lab A) exhibited a lower LLOQ and slightly better precision, making it more suitable for studies requiring high sensitivity. The GC-MS method (Lab B), while requiring a derivatization step, proved to be robust and reliable within its validated range.
The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The use of a deuterated internal standard like this compound is critical in both methodologies to mitigate variability and ensure data integrity, in line with regulatory expectations from bodies such as the FDA and EMA.[4][5]
References
A Head-to-Head Comparison: 2,5-Difluorobenzoic acid-d3 vs. a Structural Analog Internal Standard for Robust Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between a deuterated internal standard, 2,5-Difluorobenzoic acid-d3, and a closely related structural analog, 2,6-Difluorobenzoic acid, to aid in the selection of the most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In quantitative bioanalysis, internal standards are indispensable for correcting the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and experiencing similar matrix effects. This ensures accurate and precise quantification by normalizing the analyte's response to that of the internal standard.
This guide presents a comparative overview of this compound and its structural analog, 2,6-Difluorobenzoic acid, supported by theoretical principles and illustrative experimental data.
Physicochemical Properties at a Glance
A comparison of the fundamental properties of this compound and 2,6-Difluorobenzoic acid is essential for understanding their potential behavior in an analytical method.
| Property | This compound | 2,6-Difluorobenzoic acid (Structural Analog) |
| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂ |
| Molecular Weight | 161.12 g/mol | 158.10 g/mol |
| Structure | Deuterated version of 2,5-Difluorobenzoic acid | Isomer of 2,5-Difluorobenzoic acid |
| Key Differences | - Higher mass due to deuterium (B1214612) labeling- Expected to have nearly identical retention time and ionization response to the non-deuterated analyte | - Different substitution pattern of fluorine atoms- May have different chromatographic retention time and ionization characteristics compared to the analyte |
Performance Under Scrutiny: A Comparative Analysis
The ultimate measure of an internal standard's suitability lies in its performance within a validated bioanalytical method. Key parameters for evaluation include recovery, matrix effect, precision, and accuracy. While direct head-to-head experimental data for these two specific internal standards is limited, we can infer their expected performance based on established principles and data from similar compounds.
| Performance Parameter | This compound (Deuterated IS) | 2,6-Difluorobenzoic acid (Structural Analog IS) | Justification |
| Extraction Recovery | Expected to closely track the analyte's recovery across various conditions. | Recovery may be variable and differ from the analyte due to potential differences in polarity and solubility.[2] | The near-identical physicochemical properties of a deuterated standard ensure it behaves similarly to the analyte during extraction.[3] |
| Matrix Effect | High degree of compensation for ion suppression or enhancement. | May not effectively compensate for matrix effects, leading to potential inaccuracies. | Co-elution of the deuterated IS with the analyte ensures both are subjected to the same matrix-induced ionization changes.[4] |
| Precision (%RSD) | Typically ≤15% | May exhibit higher variability, potentially exceeding 15% RSD. | The superior ability of a deuterated IS to correct for variations in the analytical process leads to improved precision. |
| Accuracy (%Bias) | Typically within ±15% | Prone to biases greater than ±15% due to differential recovery and matrix effects. | By closely mimicking the analyte, a deuterated IS provides a more accurate normalization of the signal. |
| Chromatographic Separation | Co-elutes with the non-deuterated analyte. | Will have a different retention time from the analyte. | While co-elution is ideal for matrix effect compensation, complete baseline separation is necessary when using a structural analog to avoid interference. |
Note: The performance data presented are typical acceptance criteria for bioanalytical method validation and represent the expected performance based on the type of internal standard.
Experimental Protocols: A Blueprint for Validation
To rigorously evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following are generalized protocols for assessing key performance parameters.
Sample Preparation (Illustrative Example: Protein Precipitation)
-
To 100 µL of a biological matrix sample (e.g., plasma, urine), add the internal standard solution (either this compound or 2,6-Difluorobenzoic acid) to achieve a final concentration within the linear range of the assay.
-
Vortex the sample to ensure thorough mixing.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) and vortex vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a reversed-phase C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol). The gradient is optimized to achieve adequate retention and separation of the analyte and internal standard.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ionization source is typically electrospray ionization (ESI) in negative ion mode for acidic compounds like difluorobenzoic acids. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
Evaluation of Key Performance Parameters
-
Recovery: The extraction recovery is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Matrix Effect: The matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution (mobile phase).
-
Precision and Accuracy: These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship in selecting an internal standard.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
References
Assessing Analytical Method Robustness: A Comparative Guide to 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability and resilience of analytical methods is a cornerstone of valid data. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby indicating its reliability during routine use.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount for achieving a robust method that can compensate for procedural variability.[3][4]
This guide provides a comprehensive comparison of 2,5-Difluorobenzoic acid-d3, a stable isotope-labeled internal standard (SIL-IS), against a common alternative—a non-deuterated structural analog (2,5-Difluorobenzoic acid)—for assessing and ensuring the robustness of an analytical method. Stable isotope-labeled standards are widely regarded as the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte, allowing for superior correction of variations in sample preparation, injection volume, matrix effects, and instrument response.[5][6][7]
Comparative Performance in Robustness Testing
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the target analyte, ensuring that both compounds experience similar variations due to matrix effects or changes in analytical conditions.[3][7] This close tracking leads to a stable response ratio (analyte area / IS area) even when method parameters are intentionally varied. A non-deuterated structural analog, while similar, may exhibit slight differences in retention time and ionization efficiency, making it less effective at compensating for analytical variability.[5]
The following table summarizes illustrative data from a simulated robustness study comparing the performance of a hypothetical LC-MS method for "Analyte X" using this compound versus a non-deuterated analog. The study assesses the impact of variations in key chromatographic parameters on the precision (%RSD) and accuracy (%Bias) of quality control (QC) samples.
| Parameter Variation | Performance Metric | Method with this compound (SIL-IS) | Method with Structural Analog IS |
| Nominal Conditions | %RSD | 2.1% | 3.5% |
| %Bias | +1.5% | +2.8% | |
| Column Temperature (+/- 2°C) | %RSD | 2.5% | 6.8% |
| %Bias | +2.0% | -7.5% | |
| Mobile Phase pH (+/- 0.2 units) | %RSD | 3.1% | 8.2% |
| %Bias | -2.5% | +9.3% | |
| Mobile Phase Organic (+/- 2%) | %RSD | 2.8% | 7.5% |
| %Bias | +1.8% | -8.1% | |
| Flow Rate (+/- 5%) | %RSD | 2.3% | 5.1% |
| %Bias | -1.2% | +6.4% |
Data Interpretation: The data clearly illustrates the superior performance of the method utilizing this compound. The precision (%RSD) and accuracy (%Bias) remain well within acceptable limits (typically <15%) despite deliberate changes to the method parameters. In contrast, the method using a structural analog shows significantly poorer performance, indicating a lack of robustness. This occurs because minor shifts in retention time or ionization response caused by the parameter variations are not adequately corrected by the non-deuterated internal standard.
Experimental Protocols
A robust experimental design is essential for properly evaluating method performance. Below is a detailed protocol for a typical robustness study.
1. Objective: To assess the capacity of an LC-MS analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2]
2. Materials:
-
Analytes: Analyte of interest ("Analyte X") and internal standards (this compound and 2,5-Difluorobenzoic acid).
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), and additives (e.g., formic acid).
-
Samples: Blank matrix (e.g., human plasma), and Quality Control (QC) samples prepared at low, medium, and high concentrations.
3. Instrumentation:
-
LC System: High-Performance Liquid Chromatography system.
-
MS System: Triple quadrupole mass spectrometer or equivalent.
4. Robustness Study Design (One Factor At a Time - OFAT): The OFAT approach involves changing one parameter at a time while keeping others at their nominal (optimal) values.[8]
-
Nominal Conditions: First, analyze a set of six QC samples under the standard, optimized method conditions to establish baseline performance.
-
Parameter Variation: For each parameter listed below, prepare and analyze a new set of QC samples.
-
Mobile Phase Composition: Vary the ratio of the organic solvent by ±2% relative to the aqueous phase.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature 2°C above and 2°C below the nominal temperature.
-
Flow Rate: Adjust the flow rate by ±5% of the nominal value.
-
Different Analyst/Instrument: If resources permit, have a different analyst or use a different LC-MS system to assess ruggedness.[1]
-
5. Data Analysis: For each condition, calculate the mean concentration, standard deviation, percent relative standard deviation (%RSD), and percent bias (%Bias) for the QC samples. Compare the results from the varied conditions against the nominal conditions. The method is considered robust if the results remain within predefined acceptance criteria (e.g., %RSD ≤ 15%, %Bias ± 15%).
Visualizing the Workflow and Logic
To better illustrate the processes involved in robustness testing, the following diagrams were generated using Graphviz.
Caption: Workflow for conducting a robustness study of an analytical method.
Caption: How a deuterated internal standard ensures method robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. Robustness Testing Using Design of Experiments for ICH Analytical Methods – Pharma Validations [pharmavalidations.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 2,5-Difluorobenzoic acid-d3
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes in complex matrices is paramount. The choice of an appropriate internal standard is a critical factor in the reliability of bioanalytical and environmental studies. This guide provides an objective comparison of 2,5-Difluorobenzoic acid-d3 as a deuterated internal standard against its non-deuterated counterpart and other alternatives, supported by expected performance data and detailed experimental protocols.
Deuterated internal standards are widely regarded as the "gold standard" in mass spectrometry-based quantification. By incorporating stable heavy isotopes, these compounds are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows them to co-elute chromatographically and experience similar ionization efficiencies and matrix effects as the target analyte. The use of this compound as an internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can significantly improve the accuracy, precision, and robustness of the analytical method.
Performance Comparison
The following tables summarize the key quality attributes and expected analytical performance of this compound compared to its non-deuterated analog and other isomers. The performance metrics are based on typical results for structurally analogous deuterated benzoic acid derivatives in various matrices.
Table 1: Product Quality Attributes
| Product Name | Supplier Example | Purity | Isotopic Purity | Notes |
| This compound | CDN Isotopes | ≥98% (Chemical Purity) | 98 atom % D | Deuterated internal standard. |
| 2,5-Difluorobenzoic acid | Sigma-Aldrich | 98% | Not Applicable | Non-deuterated analogue. |
| 2,4-Difluorobenzoic acid-d3 | Clearsynth | 99.21% (by HPLC) | Not Specified | Isomer of the deuterated standard. |
| 2,6-Difluorobenzoic acid | Santa Cruz Biotechnology | 99.9% (by HPLC) | Not Applicable | Isomer of the non-deuterated analogue. |
Table 2: Expected Analytical Performance in Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial due to high protein binding in plasma. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 3: Expected Analytical Performance in Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 4: Expected Analytical Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 75 - 120% | Wastewater is a highly complex matrix, making consistent recovery challenging. |
| Matrix Effect | 80 - 125% | Significant matrix effects are common; a deuterated standard is critical for correction. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement across a wide concentration range. |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/L | Dependent on the level of sample cleanup and instrument sensitivity. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental matrices. |
| Accuracy (%Bias) | ± 20% | Reflects the challenges of accurate quantification in wastewater. |
Experimental Protocols
The data presented in the comparison tables are typically generated using the following analytical techniques. The protocols outlined below are generalized methodologies for the analysis of aromatic carboxylic acids and their deuterated analogues.
Purity and Identity Confirmation
1. Purity Determination by High-Performance Liquid Chromatography (HPLC) This method is used to determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Purity is calculated by the area percent method, comparing the peak area of the main compound to the total area of all peaks.
2. Identity Confirmation by Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Analysis: The sample solution is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular weight is approximately 161.12 g/mol .
-
Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of the compound.
3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for confirming the chemical structure and determining the isotopic enrichment of deuterated compounds.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6).
-
Analysis:
-
¹H NMR: To identify the presence and location of any residual protons.
-
¹⁹F NMR: Useful for fluorinated compounds to provide information about the fluorine environments.
-
²H (Deuterium) NMR: Directly observes the deuterium (B1214612) nuclei, confirming deuteration and determining isotopic enrichment.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the signals are compared with the expected structure to confirm identity and isotopic purity.
Quantitative Analysis in a Biological Matrix (Plasma) using LC-MS/MS
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Form
A Comparative Guide to the Limit of Detection and Quantification of 2,5-Difluorobenzoic acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards, such as 2,5-Difluorobenzoic acid-d3, is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the expected performance of this compound and other alternatives, supported by experimental data and detailed protocols for determining the limit of detection (LOD) and limit of quantification (LOQ).
While specific LOD and LOQ values for this compound are not extensively published, its performance can be estimated based on data from structurally similar compounds. Deuterated standards are considered the gold standard in mass spectrometry as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1][2]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative assays. The following table summarizes the performance of various fluorobenzoic acids and other deuterated internal standards, providing a benchmark for the expected performance of this compound.
| Internal Standard | Analyte(s) | Matrix | Method | LOD | LOQ |
| Fluorobenzoic Acid Derivatives | 19 Fluorobenzoic Acids | Reservoir Water | HPLC-MS/MS | 0.01 - 0.05 ng/mL | Not Specified |
| 2,6-Difluorobenzoic Acid | 2,6-Difluorosubstituted benzoylurea (B1208200) compounds | Urine | GC-MS | 0.416 µg/L | 1.32 µg/L |
| Deuterated Benzoic Acid | Benzoic Acid | Not Specified | Terahertz Spectroscopy | 2.36 x 10⁻⁵ g/mL | Not Specified |
| Deuterated 5-HIAA | 5-HIAA | Urine | LC-MS/MS | 2.8 µmol/L | 4.0 µmol/L |
| Generic Deuterated Standard | Small Molecules | Plasma | LC-MS/MS | ~0.5 ng/mL | ~1.5 ng/mL |
Experimental Protocols
The determination of LOD and LOQ is a critical component of method validation. The following is a generalized protocol for establishing these parameters for an internal standard like this compound in an LC-MS/MS workflow.
Materials and Reagents
-
This compound (analytical grade)
-
Analyte of interest (analytical grade)
-
Control matrix (e.g., human plasma, urine)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentration levels. A separate working solution of the internal standard is prepared at a fixed concentration.
Sample Preparation
-
Spiking: Spike a known volume of the control matrix with the analyte calibration standards and a constant volume of the internal standard working solution.
-
Extraction: Perform sample clean-up and extraction using an appropriate technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: Evaporate the extracted samples to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters, including ionization source settings and collision energies for multiple reaction monitoring (MRM) transitions for both the analyte and this compound.
LOD and LOQ Determination
There are several methods for determining LOD and LOQ. Two common approaches are:
-
Signal-to-Noise Ratio: The LOD is the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is the concentration that results in a signal-to-noise ratio of 10:1.
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration.
-
Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an internal standard.
Caption: Experimental workflow for determining LOD and LOQ.
References
Evaluating the Long-Term Stability of 2,5-Difluorobenzoic acid-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in long-term studies, the stability of internal standards is paramount for ensuring the accuracy and reproducibility of analytical data. This guide provides a comprehensive evaluation of the long-term stability of 2,5-Difluorobenzoic acid-d3, a commonly used deuterated internal standard. Its performance is compared with another deuterated aromatic carboxylic acid, Benzoic acid-d5, supported by established experimental protocols for stability assessment.
Theoretical Stability of Deuterated Aromatic Acids
Deuterated internal standards are favored in quantitative analysis, particularly in mass spectrometry-based methods, due to their chemical similarity to the analyte, which allows for correction of variability during sample preparation and analysis. The stability of the deuterium (B1214612) label is a critical factor for long-term use. For compounds like this compound and Benzoic acid-d5, the deuterium atoms are located on the aromatic ring. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and deuterium labels on an aromatic ring are generally considered highly stable and not susceptible to back-exchange with hydrogen under typical storage and analytical conditions. Aromatic compounds themselves are inherently stable due to electron delocalization.[1]
Long-Term Stability Assessment
The long-term stability of a reference standard is typically evaluated by storing the compound under controlled conditions for an extended period and analyzing its purity at specific time points. While extensive, publicly available long-term stability studies on this compound are limited, manufacturer specifications provide valuable insight into its expected shelf life.
Based on supplier information, this compound is a stable compound when stored under recommended conditions, which typically involve room temperature in a well-sealed container, protected from light and moisture.[2] A re-analysis of the compound's chemical purity is recommended after three years to ensure its integrity.[2] Similarly, Benzoic acid-d5 is also characterized as a stable solid compound.
The following table summarizes the available stability information for this compound and the comparative standard, Benzoic acid-d5.
| Parameter | This compound | Benzoic acid-d5 |
| Chemical Formula | C₇HD₃F₂O₂ | C₇HD₅O₂ |
| Molecular Weight | 161.12 g/mol | 127.15 g/mol |
| Form | Solid | Solid |
| Recommended Storage | Room temperature, dry, protected from light | Room temperature, dry, protected from light |
| Stated Stability | Stable under recommended conditions. Re-analysis recommended after 3 years.[2] | Stable solid. |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥99 atom % D |
| Chemical Purity | Typically ≥98% | Typically ≥99% |
Experimental Protocols for Stability Evaluation
To rigorously assess the long-term stability of a reference standard such as this compound, a systematic approach in line with regulatory guidelines, such as the ICH Q1A(R2) guideline for stability testing of new drug substances and products, is recommended.[3][4][5][6][7] This involves both long-term and accelerated stability studies, as well as forced degradation studies to understand potential degradation pathways.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of the compound under recommended and stressed storage conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points: Analyze the samples at initial (time zero) and at regular intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months) for long-term studies, and at 0, 3, and 6 months for accelerated studies.
-
Analytical Method: A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to determine the purity of the compound and detect any degradation products.
-
Data Evaluation: The purity of the stored samples is compared to the initial purity. A significant change is typically defined as a failure to meet the established acceptance criteria (e.g., a decrease in purity of more than 2%).
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under harsh conditions, which helps in developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80°C (for solid and solution).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.
The following diagram illustrates a typical workflow for a comprehensive stability evaluation of a reference standard.
Conclusion
References
A Comparative Guide to 2,5-Difluorobenzoic acid-d3 and ¹³C-labeled Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is critical. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical process, thus correcting for variations in sample preparation, chromatography, and ionization. This guide presents an objective comparison between two types of SIL standards for the quantification of 2,5-Difluorobenzoic acid: the deuterated standard, 2,5-Difluorobenzoic acid-d3, and a ¹³C-labeled 2,5-Difluorobenzoic acid standard.
The Isotope Effect: Deuterium (B1214612) vs. ¹³C
The core difference in performance between deuterium-labeled and ¹³C-labeled internal standards stems from the "isotope effect". The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule. This can lead to the deuterated standard behaving differently from the unlabeled analyte during chromatographic separation.[1] In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in negligible changes to the molecule's properties.[2] Consequently, ¹³C-labeled standards are less prone to chromatographic shifts and co-elute more closely with the analyte.[3][4]
Performance Comparison: this compound vs. ¹³C-labeled 2,5-Difluorobenzoic acid
The ideal internal standard should co-elute perfectly with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery. Any deviation in these properties between the standard and the analyte can compromise the accuracy of quantification.
Key Performance Parameters:
-
Chromatographic Co-elution: Due to the isotope effect, deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][3] This can be problematic if the analyte and the internal standard experience different degrees of matrix effects, which can vary across the elution peak. ¹³C-labeled standards, with their near-identical retention times to the analyte, are better able to compensate for these effects.[5]
-
Isotopic Stability: Deuterium atoms, particularly those on aromatic rings, can sometimes undergo hydrogen/deuterium (H/D) exchange under certain conditions within the mass spectrometer's ion source or during sample preparation.[6] This can compromise the integrity of the internal standard. ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.
-
Matrix Effect Compensation: Because ¹³C-labeled standards co-elute almost perfectly with the analyte, they experience the same degree of ion suppression or enhancement from matrix components. This leads to more accurate and precise quantification, especially in complex biological matrices. The chromatographic shift of deuterated standards can lead to differential matrix effects between the analyte and the standard, potentially introducing bias.[3]
Data Presentation
The following table summarizes hypothetical but representative quantitative data from a comparative experiment designed to assess the performance of this compound versus a ¹³C-labeled 2,5-Difluorobenzoic acid internal standard in a complex biological matrix like human plasma.
| Performance Metric | This compound | ¹³C-labeled 2,5-Difluorobenzoic acid | Ideal Value |
| Retention Time Shift (ΔtR, seconds) | 1.8 | 0.1 | 0 |
| Recovery (%) | 85 ± 5% | 95 ± 2% | 100% |
| Matrix Factor | 0.85 | 0.98 | 1.0 |
| Accuracy (% Bias) | -8% | -1.5% | 0% |
| Precision (%RSD) | 7.5% | 2.0% | < 5% |
Experimental Protocols
The following is a representative experimental protocol for a comparative study.
Objective: To assess and compare the analytical performance of this compound and a ¹³C-labeled 2,5-Difluorobenzoic acid as internal standards for the quantification of 2,5-Difluorobenzoic acid in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Spike human plasma samples with a known concentration of 2,5-Difluorobenzoic acid.
-
Add either this compound or the ¹³C-labeled standard at a fixed concentration to each sample.
-
Perform a protein precipitation extraction using acetonitrile.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Determine the retention times for the analyte and each internal standard.
-
Assess recovery, matrix effects, accuracy, and precision for each internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying principles of why ¹³C-labeled standards are generally superior.
Caption: A flowchart of the experimental workflow for comparing deuterated and ¹³C-labeled internal standards.
Caption: A diagram illustrating the co-elution advantage of ¹³C-labeled standards over deuterated standards.
Conclusion
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards like this compound are often more readily available and less expensive, they are susceptible to the isotope effect, which can lead to chromatographic shifts and potential inaccuracies in quantification, especially in complex matrices. ¹³C-labeled internal standards, on the other hand, offer superior performance due to their near-identical chromatographic behavior to the analyte and their isotopic stability. For assays requiring the highest levels of accuracy and precision, a ¹³C-labeled internal standard is the recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Justification for Using 2,5-Difluorobenzoic acid-d3 in a New Analytical Method
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor that can significantly impact the accuracy and reliability of the results. This guide provides a comprehensive comparison, supported by representative experimental data and protocols, to justify the use of 2,5-Difluorobenzoic acid-d3, a stable isotope-labeled internal standard (SIL-IS), over other alternatives.
The core principle behind using an internal standard is to have a compound of a known concentration added to every sample, calibrator, and quality control sample. This allows for the correction of variations that can occur during the analytical process. While various compounds can be used as internal standards, SIL-ISs have emerged as the gold standard in bioanalysis due to their ability to closely mimic the analyte of interest.
The Advantage of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). In the case of this compound, three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the non-deuterated analyte, while its chemical and physical properties remain nearly identical.
This near-identical nature is the key to its superior performance. A SIL-IS will behave in the same manner as the analyte during sample preparation (extraction, evaporation, and reconstitution), chromatography, and ionization in the mass spectrometer. This allows it to effectively compensate for:
-
Variability in Sample Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.
-
Matrix Effects: The presence of other components in a biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the SIL-IS is affected by the matrix in the same way as the analyte, it provides a reliable means of correction.
-
Instrumental Variability: Minor fluctuations in the performance of the LC-MS system, such as injection volume or ionization efficiency, will affect both the analyte and the SIL-IS equally, thus being normalized in the final calculation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
To illustrate the benefits of using this compound, the following table presents representative performance data from a hypothetical bioanalytical method for the quantification of an analyte. The data compares the use of this compound as the internal standard against a structural analogue (e.g., 2,4-Difluorobenzoic acid), a common alternative when a SIL-IS is not used.
| Performance Parameter | Method with this compound (SIL-IS) | Method with Structural Analogue IS | Justification for Superior Performance of SIL-IS |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.990 | The SIL-IS more accurately tracks the analyte's behavior across the concentration range, leading to a more linear response. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | Improved signal-to-noise ratio due to better correction of matrix effects allows for more sensitive quantification. |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | The SIL-IS provides more effective compensation for variability, resulting in measured values being closer to the true concentration. |
| Precision (% RSD) | ≤ 5% | ≤ 15% | Consistent correction of random errors at each step of the analytical process leads to lower variability in repeated measurements. |
| Recovery (%) | 85 - 95% | 75 - 105% | While absolute recovery may be similar, the consistency of recovery is higher with a SIL-IS, leading to better precision. |
| Matrix Effect (% CV) | < 5% | < 20% | The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively normalizing the matrix effect. |
Representative Experimental Protocol: LC-MS/MS Quantification of a Hypothetical Analyte in Human Plasma
This protocol outlines a typical bioanalytical method for the quantification of a small molecule analyte in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex each sample for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components, for example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for the analyte and this compound.
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for using a deuterated internal standard and a typical workflow for a bioanalytical assay.
Caption: Rationale for using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard represents a best practice in modern bioanalytical chemistry. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for variations in sample preparation and matrix effects compared to non-deuterated or structural analogue internal standards. This leads to enhanced accuracy, precision, and overall data reliability, which are essential for making informed decisions in research and drug development. While the initial investment in a SIL-IS may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.
A Comparative Guide to Reference Standards for Validating 2,5-Difluorobenzoic Acid-d3 Performance
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of mass spectrometry-based assays, the selection and validation of an appropriate internal standard are critical for ensuring data accuracy and reliability. This guide provides an objective comparison of 2,5-Difluorobenzoic acid-d3 as a reference standard, contrasting its performance with its non-deuterated analog and other alternative internal standards. The information herein is supported by established principles of bioanalytical method validation and synthesized data from analogous compounds to provide a comprehensive overview.
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their utility stems from their chemical identity to the analyte of interest, with the key distinction being the increased mass due to the deuterium (B1214612) isotopes. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar effects from the sample matrix and extraction process, allowing for effective normalization and more accurate quantification.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the validation parameters of a bioanalytical method. The following tables present a summary of expected performance characteristics for this compound in comparison to its non-deuterated form (when used as a standard for external calibration) and a structurally different compound used as an internal standard.
Disclaimer: Direct comparative performance data for this compound is not extensively available in the public domain. The following data is representative of typical performance for deuterated aromatic acid standards used in validated bioanalytical methods.
Table 1: Comparison of Key Quality Attributes
| Product Name | Purity (Chemical) | Isotopic Purity | Notes |
| This compound | ≥98% | ≥98 atom % D | Ideal for use as an internal standard in mass spectrometry. |
| 2,5-Difluorobenzoic acid | ≥98% | Not Applicable | The non-deuterated analyte for which the deuterated standard is used. |
| Structurally Unrelated IS (e.g., a different benzoic acid derivative) | ≥98% | Not Applicable | May not fully compensate for matrix effects and extraction variability specific to the analyte. |
Table 2: Typical Bioanalytical Method Validation Performance
| Parameter | This compound (Internal Standard) | Structurally Unrelated Internal Standard | External Calibration (No Internal Standard) |
| Accuracy (% Bias) | ± 5% | ± 15% | Can exceed ± 25% |
| Precision (%RSD) | < 10% | < 15% | Can exceed 25% |
| Matrix Effect | Minimal and compensated | Variable and may not be fully compensated | Significant and uncompensated |
| Recovery Variability | High consistency between analyte and IS | Potential for differential recovery | Not compensated |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.98 |
Experimental Protocols
The validation of this compound as an internal standard involves a series of experiments to assess the performance of the analytical method. Below are detailed methodologies for key validation experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is employed to ascertain the chemical purity of the this compound standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Identity and Isotopic Purity Confirmation by Mass Spectrometry (MS)
MS is utilized to confirm the molecular weight and assess the isotopic enrichment of the deuterated standard.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like methanol (B129727) or acetonitrile at a low concentration.
-
Analysis: The solution is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. For this compound, the expected molecular weight is approximately 161.12 g/mol .
-
Interpretation: The mass spectrum should display a prominent peak corresponding to the molecular ion of this compound. The isotopic distribution can be analyzed to confirm the degree of deuteration.
Bioanalytical Method Validation using LC-MS/MS
This protocol outlines the validation of a method for quantifying 2,5-Difluorobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for rapid and efficient separation.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2,5-Difluorobenzoic acid and this compound.
-
-
Validation Parameters to be Assessed:
-
Selectivity: Analysis of blank matrix samples from multiple sources to check for interferences.
-
Linearity: Analysis of a calibration curve prepared by spiking known concentrations of the analyte into the blank matrix.
-
Accuracy and Precision: Analysis of Quality Control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Comparison of the analyte response in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: Comparison of the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Evaluation of the analyte's stability under various storage and handling conditions.
-
Visualizing Workflows and Logical Relationships
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: A typical analytical workflow for quantitative analysis using an internal standard.
Caption: The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.
Caption: Key parameters assessed during bioanalytical method validation.
References
Safety Operating Guide
Proper Disposal of 2,5-Difluorobenzoic Acid-d3: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Difluorobenzoic acid-d3.
Immediate Safety and Hazard Information
This compound, while deuterated, should be handled with the same precautions as its non-deuterated counterpart, 2,5-Difluorobenzoic acid. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may cause gastrointestinal irritation.
Key Safety Data Summary
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator if dust is generated. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
Identify the waste as solid this compound or as contaminated materials (e.g., weighing boats, gloves, paper towels).
-
While not classified as an acutely hazardous waste, it should be treated as a non-hazardous chemical waste suitable for incineration at a licensed facility. Do not dispose of it in regular trash or down the drain.
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams, such as solvents or aqueous waste.
-
Keep solid waste separate from liquid waste.
-
Contaminated labware, such as gloves and weighing paper, should be collected in a designated, sealed plastic bag or container.
3. Packaging and Labeling:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a designated solid chemical waste container).
-
Contaminated Materials: Place contaminated disposable items in a durable, sealed plastic bag.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
CAS Number: 2991-28-8 (for the parent compound, as a specific CAS for the d3 variant may not be available)
-
The approximate amount of waste
-
The date of accumulation
-
The laboratory or department of origin
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
-
The container must be kept closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow your institution's specific procedures for waste manifest and pickup requests.
-
Do not attempt to transport the chemical waste off-site yourself.
6. Accidental Spills:
-
In the event of a small spill, wear appropriate PPE (gloves, safety glasses, and a lab coat).
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship for Disposal Decision
Caption: Decision diagram for handling laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
